molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1296275
CAS No.: 72583-83-6
M. Wt: 148.17 g/mol
InChI Key: SHBCCEDOUTZFFW-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299003
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72583-83-6
Record name 72583-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 72583-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, with the Chemical Abstracts Service (CAS) number 72583-83-6, is a heterocyclic amine belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthesis protocol, and an exploration of the potential biological activities based on related compounds from the same chemical class. Due to the limited publicly available data specific to this compound, this guide also highlights the broader context of pyrazolo[3,4-b]pyridines to inform future research directions.

Core Compound Properties

This compound is a light yellow solid with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol .[1] The table below summarizes its key physicochemical properties.

PropertyValueReference(s)
CAS Number 72583-83-6[2][3][4][5][6][7]
Molecular Formula C₇H₈N₄[2]
Molecular Weight 148.17 g/mol [2]
Melting Point 104-106 °C[1]
Appearance Light yellow solid[1]
Purity Commercially available up to >98%[4][5]
Boiling Point (Predicted) 340.7±22.0 °C[1]
Density (Predicted) 1.42±0.1 g/cm³[1]
pKa (Predicted) 5.31±0.30[1]

Synthesis Methodology

Experimental Protocol: A Putative Synthesis

Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine

This reaction involves the condensation of 2-chloro-3-cyanopyridine with methylhydrazine.

  • Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) and dried under a vacuum to yield this compound. Further purification can be achieved by recrystallization.

Synthesis_of_this compound start Starting Materials reactant1 2-Chloro-3-cyanopyridine start->reactant1 reactant2 Methylhydrazine start->reactant2 process Reflux in Solvent (e.g., Ethanol) reactant1->process reactant2->process intermediate This compound purification Purification (Filtration, Recrystallization) intermediate->purification process->intermediate final_product Final Product purification->final_product

A putative synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

There is a lack of specific biological data for this compound in the public domain. However, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively studied and has shown a wide range of biological activities. This suggests that the target compound could be a valuable starting point for drug discovery programs.

The pyrazolo[3,4-b]pyridine scaffold is a known "hinge-binding" motif for various protein kinases. This interaction is crucial for the inhibition of kinase activity, which is often dysregulated in diseases such as cancer and inflammatory disorders.

Potential Therapeutic Areas:
  • Oncology: Numerous pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various kinases implicated in cancer, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).

  • Inflammatory Diseases: The role of kinases in inflammatory signaling pathways makes pyrazolo[3,4-b]pyridines potential candidates for the development of anti-inflammatory drugs.

  • Neurodegenerative Diseases: Some derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[10]

  • Other Applications: The versatility of this scaffold has led to its investigation in a variety of other therapeutic areas, including as antiviral, antibacterial, and antifungal agents.

Potential_Biological_Activities compound This compound scaffold Pyrazolo[3,4-b]pyridine Scaffold compound->scaffold activity Potential Biological Activities scaffold->activity kinase Kinase Inhibition activity->kinase antimicrobial Antimicrobial Activity activity->antimicrobial neuro Neuroprotective Effects activity->neuro other Other Therapeutic Potentials activity->other

Potential biological activities of the core scaffold.

Future Research Directions

Given the promising biological activities of the pyrazolo[3,4-b]pyridine class, this compound represents a valuable chemical entity for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis protocol is required.

  • Biological Screening: The compound should be screened against a panel of kinases and in various disease-relevant cellular assays to identify its specific biological targets and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a readily accessible member of the medicinally important pyrazolo[3,4-b]pyridine family of compounds. While specific biological data for this compound is currently limited, the extensive research on related analogs suggests its potential as a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundation for researchers to initiate further investigation into the chemical and biological properties of this intriguing molecule.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic amine belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure in the design of various biologically active molecules.[1][2] Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated a wide range of pharmacological activities, including kinase inhibition, and are being investigated for their therapeutic potential in areas such as oncology and immunology.[3][4][5][6] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows and a representative biological pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish between experimentally determined values and computationally predicted data.

PropertyValueData TypeReference
Molecular Formula C₇H₈N₄-[7]
Molecular Weight 148.17 g/mol -[7]
Melting Point 104-106 °CExperimental-
Boiling Point 340.7±22.0 °CPredicted-
pKa 5.31±0.30Predicted-
Aqueous Solubility Data not available-
LogP Data not available-
Appearance Light yellow solidExperimental-
Storage Under inert gas (nitrogen or Argon) at 2–8 °C--

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are representative protocols that can be employed for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

  • Replicates: The measurement is performed in triplicate to ensure accuracy.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at different ionic strengths to determine the thermodynamic pKa.

Aqueous Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to cover the physiological range.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility at each pH is reported in units such as mg/mL or µM.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

  • Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in either the water or 1-octanol phase.

  • Partitioning: A known volume of the drug-containing phase is mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases and then left to stand until the phases have completely separated.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for characterizing the physicochemical properties of a new chemical entity like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point characterization->mp pka pKa Determination characterization->pka solubility Aqueous Solubility characterization->solubility logp LogP Determination characterization->logp analysis Data Analysis mp->analysis pka->analysis solubility->analysis logp->analysis report Technical Report analysis->report

Caption: General experimental workflow for physicochemical characterization.

Representative Kinase Inhibition Signaling Pathway

Given that pyrazolo[3,4-b]pyridine derivatives are known to act as kinase inhibitors, the following diagram illustrates a generic signaling pathway that such a compound might inhibit.[3][4][5] This is a representative pathway and does not imply that this compound specifically inhibits this pathway without further experimental validation.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates ligand Growth Factor ligand->receptor Binds transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates atp ATP atp->kinase_cascade Phosphorylates inhibitor This compound (Potential Inhibitor) inhibitor->kinase_cascade Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates

Caption: Generic kinase signaling pathway potentially targeted by pyrazolopyridine inhibitors.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized experimental protocols for the determination of key properties. While some experimental data is available, further characterization, particularly of its aqueous solubility and LogP, is essential for a comprehensive understanding of its drug-like properties. The provided visualizations of a general experimental workflow and a representative biological pathway serve as valuable tools for researchers in the field. The information compiled herein is intended to support further investigation and development of this compound and related compounds as potential therapeutic agents.

References

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active compounds.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for a range of applications, from analytical characterization to computational modeling.

PropertyValue
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
CAS Number 72583-83-6

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.[1] This reaction proceeds via a cyclization mechanism to form the fused pyrazolopyridine ring system.

Synthesis_Workflow 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Reaction Reaction 2-Chloro-3-cyanopyridine->Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Reaction This compound This compound Reaction->this compound Cyclization

Synthesis of this compound.

Experimental Protocols

While specific, detailed experimental protocols with precise quantities, reaction times, and purification methods can vary between laboratories, a general procedure for the synthesis of related aminopyrazolopyridines from 2-chloro-3-cyanopyridine involves dissolving the starting material in a suitable solvent, such as ethanol, and reacting it with a hydrazine derivative. In some procedures, microwave-assisted heating is employed to facilitate the reaction.

For the synthesis of the parent compound, 3-amino-1H-pyrazolo[3,4-b]pyridine, a general method involves dissolving 2-chloro-3-cyanopyridine in ethanol, followed by the addition of hydrazine hydrate. The mixture is then heated in a microwave reactor. After the reaction is complete, the solvent is removed to yield the product. A similar principle would apply to the synthesis of the 1-methyl analog using methylhydrazine.

Biological Context

Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a range of biological activities. This class of compounds is known to exhibit antibacterial properties. While the specific biological activity and mechanism of action for this compound are not extensively detailed in publicly available literature, the core scaffold is of significant interest in the development of new therapeutic agents. Further research into its biological targets and signaling pathway interactions is warranted.

References

Spectroscopic and Analytical Profile of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data

While specific experimental spectra for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine are not available in the public domain, the following tables present predicted data based on the analysis of similar pyrazolo[3,4-b]pyridine derivatives and general principles of spectroscopic interpretation. These values should be considered as estimates and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0-8.2dd1HH-6 (Pyridine ring)
~7.5-7.7dd1HH-4 (Pyridine ring)
~7.0-7.2dd1HH-5 (Pyridine ring)
~5.5-6.0br s2H-NH₂
~3.8-4.0s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155-160C-3 (C-NH₂)
~150-155C-7a (bridgehead)
~145-150C-6
~130-135C-4
~115-120C-5
~100-105C-3a (bridgehead)
~30-35-CH₃

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted characteristic absorption bands. Experimental spectra may show additional peaks and variations in intensity and position.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric) of -NH₂
3100-3000MediumC-H stretching (aromatic)
2950-2850Weak-MediumC-H stretching (aliphatic -CH₃)
1640-1600StrongN-H bending (scissoring) of -NH₂
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1450-1350MediumC-H bending (aliphatic -CH₃)
1300-1000MediumC-N stretching

Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data represents predicted fragmentation patterns under electron ionization (EI). The relative abundances are estimations.

Table 4: Predicted Mass Spectrometry Data

m/zPredicted FragmentRelative Abundance
148[M]⁺ (Molecular Ion)High
133[M - NH]⁺Medium
119[M - HCN - H]⁺Medium
105[M - HNCNH]⁺Low
92[C₆H₄N₂]⁺Low
78[C₅H₄N]⁺Low

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -NH₂). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC system for separation prior to mass analysis.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC can be used for separation before introduction into the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Typically performed at 70 eV.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more abundant molecular ion peak, which is useful for determining the molecular weight.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) coupled with an appropriate sample introduction and ionization source.

  • Data Acquisition: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

References

In-depth Technical Guide to the Solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document provides available qualitative solubility information for structurally related compounds and presents detailed, standardized experimental protocols for determining the solubility of the target compound in various organic solvents. The methodologies described herein, including gravimetric and UV-Vis spectrophotometric methods, are fundamental for preformulation studies, process chemistry, and formulation development. This guide aims to equip researchers with the necessary framework to generate reliable solubility data, facilitating drug discovery and development pipelines.

Introduction to this compound

This compound is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets. Consequently, derivatives of this scaffold are investigated for a range of therapeutic applications. Understanding the solubility of this compound in organic solvents is a critical first step in its development as a potential drug candidate. Solubility data informs the selection of appropriate solvents for synthesis, purification, and formulation, and is essential for ensuring the bioavailability of the final drug product.

Solubility Data

Table 1: Qualitative Solubility of a Structurally Related Compound

Compound NameSolventSolubility
1H-Pyrazolo[3,4-b]pyridin-3-amineDimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]

Note: This data is for a structurally related compound and should be used as a preliminary guide. Experimental determination of solubility for this compound is strongly recommended.

General solubility trends for pyrazole derivatives suggest that they are often more soluble in organic solvents like ethanol, methanol, and acetone.[2] The solubility is influenced by factors such as temperature and the specific functional groups present on the molecule.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental methodologies are recommended.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in an organic solvent by mass determination.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm pore size)

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the equilibration time. A common practice is to agitate for at least 24 hours.[3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample using a syringe filter to remove any undissolved particles.[3]

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

    • Place the evaporating dish containing the dried solute in a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried solute.

Calculation:

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[4]

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in the solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw and filter a sample of the supernatant.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Spectrophotometry prep1 Add excess compound to solvent prep2 Seal and place in thermostatically controlled shaker prep1->prep2 prep3 Agitate to reach equilibrium (e.g., 24h) prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (e.g., 0.45 µm filter) samp2->samp3 grav1 Transfer known volume of filtrate to pre-weighed dish samp3->grav1 Gravimetric uv2 Dilute filtrate to fall within calibration range samp3->uv2 UV-Vis grav2 Evaporate solvent grav1->grav2 grav3 Cool and weigh dried solute grav2->grav3 grav4 Calculate solubility (mass/volume) grav3->grav4 uv1 Prepare calibration curve uv4 Calculate concentration from calibration curve uv1->uv4 uv3 Measure absorbance at λmax uv2->uv3 uv3->uv4

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed gravimetric and UV-Vis spectrophotometry protocols, scientists can obtain reliable and accurate solubility data. This information is indispensable for the rational design of synthetic and purification processes, as well as for the development of effective pharmaceutical formulations. The generation and dissemination of such data will be a valuable contribution to the scientific community and will aid in the advancement of new therapeutic agents based on the pyrazolopyridine scaffold.

References

Crystal Structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a core scaffold of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on a well-characterized derivative, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , to illustrate the structural features of this class of compounds.

Introduction to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a recurring motif in the development of potent and selective kinase inhibitors. These compounds have shown promise in targeting a range of kinases involved in oncogenic signaling pathways, including Tropomyosin receptor kinases (TRKs). The substitution pattern on the pyrazolo[3,4-b]pyridine core plays a crucial role in determining the compound's binding affinity and selectivity for its biological target. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Crystallographic Data of a Representative Derivative

The crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile provides valuable insights into the geometry and packing of this class of molecules. The key crystallographic data are summarized in the tables below.[1]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₇H₁₇N₅
Formula Weight291.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1450(2)
b (Å)15.1359(7)
c (Å)19.5828(9)
β (°)96.547(4)
Volume (ų)1515.05(12)
Z4
Temperature (K)296
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg/m³)1.276
Absorption Coefficient (mm⁻¹)0.081
F(000)616
Crystal Size (mm³)0.44 x 0.22 x 0.18
θ range for data collection (°)2.58 to 26.37
Reflections collected10807
Independent reflections3051 [R(int) = 0.0251]
Data / restraints / parameters3051 / 0 / 205
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R₁ = 0.0553, wR₂ = 0.1431
R indices (all data)R₁ = 0.0711, wR₂ = 0.1584

Experimental Protocols

The synthesis and crystallization of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile were achieved through the following experimental procedure.[1]

Synthesis

A mixture of 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.281 g, 1 mmol) and propylamine (1.2 ml, 12 mmol) was heated to 323 K overnight with constant stirring. The reaction mixture was then cooled to room temperature. The cooled mixture was taken up in dichloromethane and washed sequentially with 5% aqueous NaHCO₃, water, and brine. The organic layer was subsequently dried over anhydrous MgSO₄, and the solvent was removed under reduced pressure. The resulting crude product was recrystallized from aqueous ethanol to yield colorless prisms of the title compound.

X-ray Crystallography

A suitable single crystal was selected for X-ray diffraction analysis. Data collection was performed on an Agilent SuperNova, Dual, Cu at zero, AtlasS2 diffractometer. The crystal was kept at a constant temperature of 296 K during data collection. The structure was solved using direct methods with the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-2014/7 software.

Signaling Pathway Inhibition

Derivatives of the this compound core have been identified as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (TRKs). The inhibition of TRK signaling pathways is a validated therapeutic strategy in oncology. Upon activation by neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation and survival. These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways.

The diagram below illustrates the inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

The experimental workflow for the synthesis and structural determination is outlined in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Reactants 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile + Propylamine Reaction Heating at 323 K (Overnight) Reactants->Reaction Workup DCM Extraction & Washing Reaction->Workup Purification Recrystallization (Aqueous Ethanol) Workup->Purification Product Colorless Prisms of Target Compound Purification->Product DataCollection Data Collection (Agilent SuperNova) Product->DataCollection StructureSolution Structure Solution (Direct Methods - SHELXS-97) DataCollection->StructureSolution Refinement Structure Refinement (Full-matrix least-squares - SHELXL-2014/7) StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion

The crystallographic analysis of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile provides a detailed structural foundation for understanding the molecular architecture of this important class of kinase inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The elucidation of the three-dimensional structure, coupled with an understanding of the targeted signaling pathways, is critical for the design of novel and more effective therapeutic agents based on the this compound scaffold.

References

In-depth Technical Guide: Thermal Stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on the specific thermal properties of this molecule, this guide synthesizes information from related pyrazolo[3,4-b]pyridine derivatives and general principles of thermal analysis for heterocyclic compounds. It includes a plausible synthetic protocol, expected thermal behavior, and detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for determining the thermal stability of pharmaceutical compounds. The provided experimental workflows and logical diagrams, created using Graphviz, serve as a practical reference for researchers.

Introduction

This compound is a member of the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its structural similarity to purine bases, allowing for interaction with a variety of biological targets. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its storage, formulation, and handling. Understanding the decomposition temperature and behavior under thermal stress is essential for ensuring the safety, efficacy, and shelf-life of a potential drug candidate. This guide aims to provide a foundational understanding of the thermal properties of this compound and the experimental procedures to evaluate them.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling and analysis.

PropertyValueSource
Molecular FormulaC₇H₈N₄-
Molecular Weight148.17 g/mol -
Melting Point104-106 °CPredicted
Boiling Point340.7 ± 22.0 °CPredicted
Density1.42 ± 0.1 g/cm³Predicted
pKa5.31 ± 0.30Predicted
AppearanceLight yellow solid-

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a pyridine precursor with a hydrazine derivative. A common and direct route involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.

Experimental Protocol: Synthesis

Materials:

  • 2-Chloro-3-cyanopyridine

  • Methylhydrazine

  • Ethanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in ethanol under an inert atmosphere.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Dissolve in Ethanol Dissolve in Ethanol 2-Chloro-3-cyanopyridine->Dissolve in Ethanol Methylhydrazine Methylhydrazine Add Methylhydrazine Add Methylhydrazine Methylhydrazine->Add Methylhydrazine Dissolve in Ethanol->Add Methylhydrazine Reflux (4-6h) Reflux (4-6h) Add Methylhydrazine->Reflux (4-6h) Cool to RT Cool to RT Reflux (4-6h)->Cool to RT Solvent Evaporation Solvent Evaporation Cool to RT->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography This compound This compound Column Chromatography->this compound

A flowchart of the synthesis of the target compound.

Thermal Stability Analysis

It is anticipated that the initial weight loss in a TGA experiment would correspond to the loss of any residual solvent or moisture. The primary decomposition of the molecule would likely occur at a significantly higher temperature, characteristic of the cleavage of the heterocyclic ring system.

General Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound decomposes and to quantify its mass loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

General Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or decomposition.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas purge.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm.

Expected Thermal Stability and Influencing Factors

The thermal stability of a heterocyclic compound like this compound is dependent on several structural factors.

G Factors Influencing Thermal Stability cluster_factors Structural Factors Molecule This compound RingSystem Pyrazolo[3,4-b]pyridine Core (Aromatic, relatively stable) Molecule->RingSystem Substituents Substituents (-CH3, -NH2) Molecule->Substituents Intermolecular Intermolecular Forces (Hydrogen bonding, π-π stacking) Molecule->Intermolecular Decomposition_Temp Overall Thermal Stability RingSystem->Decomposition_Temp High energy to break Substituents->Decomposition_Temp Can be points of initial cleavage Intermolecular->Decomposition_Temp Affects lattice energy

Relationship between molecular structure and thermal stability.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound is lacking in the literature, the provided protocols for synthesis, TGA, and DSC offer a clear path for its characterization. The thermal stability of this and related compounds is a critical factor for their development as pharmaceutical agents. The information and diagrams presented herein are intended to be a valuable resource for researchers in the field of drug development, guiding their experimental design and data interpretation. Further experimental investigation is necessary to definitively determine the thermal properties of this compound.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[3,4-b]pyridine core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes that regulate cell cycle progression and signaling.

Mechanism of Action: Kinase and Topoisomerase Inhibition

A primary anticancer mechanism of pyrazolo[3,4-b]pyridines is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. These enzymes are crucial for the progression of the cell cycle through its various phases. By inhibiting CDKs, these compounds can halt cell cycle progression and induce apoptosis (programmed cell death)[1].

Another significant target is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is implicated in numerous cancers, promoting cell proliferation, survival, and migration. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, suppressing downstream signaling pathways like MAPK and PLCγ[2].

Furthermore, certain derivatives act as Topoisomerase IIα (Topo IIα) inhibitors. Topo IIα is a vital enzyme that manages DNA topology during replication. Its inhibition leads to DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis[3].

Signaling Pathway Diagrams

CDK2_Inhibition_Pathway

Caption: Pyrazolo[3,4-b]pyridine inhibition of the CDK2/Cyclin E complex.

FGFR_Signaling_Pathway

Caption: Inhibition of FGFR downstream signaling by pyrazolo[3,4-b]pyridines.

TopoII_Apoptosis_Pathway

Caption: Apoptosis induction via Topoisomerase IIα inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the potency of the compounds.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference DrugIC50 / GI50 (µM)Citation
7b Hep G2 (Hepatocellular Carcinoma)SRB0.0158Doxorubicin0.008[4]
7b MCF7 (Breast Adenocarcinoma)SRB0.0001Doxorubicin0.099[4]
8c NCI-60 Cell Line Panel (Avg)SRB1.33 (GI50)--[3]
8b A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)Not Specified2.9, 2.6, 2.3--[5]
2g HepG2 (Hepatocellular Carcinoma)Not Specified0.01 (GI50)Doxorubicin>10[6]
C03 Km-12 (Colon Carcinoma)Not Specified0.304--[7]
8 HCT-116 (Colon Carcinoma)Not Specified1.6--[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines a common method for evaluating the in vitro antiproliferative activity of test compounds.

Objective: To determine the cell density by measuring the cellular protein content.

Methodology:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Incubate for a period of 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510-540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazolo[3,4-b]pyridine derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, it is generally believed that these compounds interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall maintenance, leading to the inhibition of growth or cell death.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for several pyrazolo[3,4-b]pyridine compounds against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
General Series Various Bacteria0.12 - 62.5Ampicillin0.007 - 0.03[4]
7b Fusarium oxysporum0.98Amphotericin B0.03 - 0.98[4]
2g Methicillin-resistant S. aureus (MRSA)2Ciprofloxacin>32[6]
2g Vancomycin-resistant Enterococci (VRE)8Ciprofloxacin>32[6]
2g ESBL-producing E. coli4Ciprofloxacin>32[6]
24 Staphylococcus aureus0.25--[9]
27 Staphylococcus aureus0.25--[9]
24 Klebsiella pneumoniae0.25--[9]
27 Klebsiella pneumoniae0.25--[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.

MIC_Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to inhibit key enzymes involved in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

A significant mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation[10]. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs[11].

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugCitation
IVb >1000.04>2500Celecoxib[10][11]
IVh >1000.05>2000Celecoxib[10][11]
IVj >1000.05>2000Celecoxib[10][11]
IVa 10.240.1285.33Celecoxib[10][11]
IVc 12.550.1583.67Celecoxib[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test pyrazolo[3,4-b]pyridine derivative or a reference drug (e.g., Indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle only.

  • Induction of Edema: After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Synthesis of the Pyrazolo[3,4-b]pyridine Core

A common and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Synthesis_Workflow

Caption: General synthesis scheme for 1H-pyrazolo[3,4-b]pyridines.

General Procedure:

  • A mixture of a substituted 5-aminopyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) is heated in a suitable solvent, typically glacial acetic acid.

  • The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine core is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. Its demonstrated efficacy as an inhibitor of various kinases and enzymes makes it a highly attractive starting point for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the significant therapeutic potential of this heterocyclic system.

Future research should focus on the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective targets. Furthermore, exploring novel substitutions on the core structure may lead to the discovery of compounds with new mechanisms of action or improved pharmacokinetic profiles. The continued investigation of the pyrazolo[3,4-b]pyridine scaffold holds great promise for addressing unmet needs in modern medicine.

References

The Versatile Heterocycle: A Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and applications of the heterocyclic building block, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. This valuable scaffold has emerged as a crucial component in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. Its unique structural features allow for versatile chemical modifications, enabling the synthesis of diverse compound libraries with a wide range of biological activities.

Core Compound Profile

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 72583-83-6N/A
Molecular Formula C₇H₈N₄N/A
Molecular Weight 148.17 g/mol N/A
Appearance Light yellow solidN/A
Melting Point 104-106 °CN/A

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process commencing with readily available starting materials. A common synthetic route involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine. This reaction proceeds via a nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization to form the pyrazolopyridine core.

The resulting 3-amino group on the pyrazole ring and the pyridine nitrogen offer multiple points for further chemical elaboration. The primary amine is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and, most notably, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The pyridine ring can also be functionalized, allowing for the creation of a diverse array of derivatives.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed as a core component in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to selectively inhibit the signaling pathways that drive tumor growth and survival.

Derivatives of this compound have been shown to be potent inhibitors of several important cancer-related kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogene, driving the growth of various cancers, including non-small cell lung cancer (NSCLC).

  • Tropomyosin Receptor Kinase (TRK): The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are involved in neuronal development and function. Gene fusions involving the TRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of a wide range of cancers.

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, a crucial process that ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 can lead to mitotic catastrophe and cell death in cancer cells.

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a serine/threonine kinase involved in innate immunity and inflammatory signaling pathways. It has also been implicated in the survival and proliferation of certain cancer cells.

Quantitative Biological Activity

The following table summarizes the reported in vitro activities of various kinase inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold. This data highlights the potential of this heterocyclic core in generating highly potent and selective drug candidates.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Derivative A ALK (L1196M mutant)<0.5Ba/F3N/A
Derivative B TRKA56KM12N/A
Derivative C Mps12.596MDA-MB-468N/A
Derivative D TBK10.2A172, U87MGN/A

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core scaffold and its subsequent functionalization using common palladium-catalyzed cross-coupling reactions. These protocols are representative and may require optimization for specific substrates and scales.

Synthesis of this compound

Reaction Scheme:

Synthesis_Scheme 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Intermediate Intermediate 2-chloro-3-cyanopyridine->Intermediate Methylhydrazine, Solvent, Heat This compound This compound Intermediate->this compound Cyclization

Caption: General synthetic route to the target molecule.

Procedure:

  • To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or n-butanol) is added methylhydrazine (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for a specified time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford this compound.

Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Suzuki_Coupling Pyrazolopyridine-halide 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl halide Coupled_Product Coupled_Product Pyrazolopyridine-halide->Coupled_Product Pd catalyst, Ligand, Base, Solvent, Heat Boronic_acid Aryl/Heteroaryl Boronic Acid Boronic_acid->Coupled_Product

Caption: Representative Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel is added 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl halide (e.g., bromide or iodide, 1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig Pyrazolopyridine-amine This compound Coupled_Product Coupled_Product Pyrazolopyridine-amine->Coupled_Product Pd catalyst, Ligand, Base, Solvent, Heat Aryl_halide Aryl/Heteroaryl Halide Aryl_halide->Coupled_Product

Caption: Representative Buchwald-Hartwig amination reaction.

Procedure:

  • To a reaction vessel is added this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).

  • The vessel is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • The reaction mixture is heated to the desired temperature (typically 90-120 °C) and stirred until the reaction is complete.

  • The mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound core.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling cluster_downstream Downstream Signaling ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Inhibitor Pyrazolopyridine Inhibitor Inhibitor->ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the ALK signaling cascade.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK_Signaling cluster_downstream Downstream Signaling TRK TRK Receptor Tyrosine Kinase PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TRK Survival Cell Survival & Growth PLCg->Survival AKT AKT PI3K->AKT AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Blockade of the TRK signaling pathway.

Monopolar Spindle 1 (Mps1) Kinase Signaling in Mitosis

Mps1_Signaling cluster_sac Spindle Assembly Checkpoint Mps1 Mps1 Kinase Mad1 Mad1 Mps1->Mad1 Bub1 Bub1 Mps1->Bub1 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Mps1 Mad2 Mad2 Mad1->Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Bub1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Anaphase Anaphase APC_C->Anaphase

Caption: Disruption of Mps1-mediated spindle assembly checkpoint.

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1_Signaling cluster_downstream Downstream Signaling TBK1 TBK1 Kinase IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 Gene_Expression Gene Expression (Inflammation, Survival) IRF3->Gene_Expression NFkB->Gene_Expression

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities and valuable photophysical properties.[1][2] This bicyclic system, an isostere of purine, has garnered significant attention, leading to the development of numerous synthetic methodologies for its construction. This in-depth technical guide explores the historical discovery and the evolution of synthetic strategies for pyrazolo[3,4-b]pyridines, providing detailed experimental protocols for key reactions and summarizing quantitative data for comparative analysis.

Historical Perspective: The Dawn of Pyrazolo[3,4-b]pyridine Synthesis

The journey of pyrazolo[3,4-b]pyridine synthesis began in the early 20th century. The first documented synthesis was reported by Ortoleva in 1908 , who obtained a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the treatment of diphenylhydrazone and pyridine with iodine.[1] Just three years later, in 1911, Bulow expanded on this new class of heterocycles by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bulow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a foundational strategy that foreshadowed many subsequent developments.[1]

Core Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine scaffold predominantly follows two major strategies:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole. This is the most common and versatile approach, utilizing readily available aminopyrazole derivatives as key building blocks.

  • Strategy B: Formation of a Pyrazole Ring onto a Pre-existing Pyridine. This strategy is also employed, often starting with functionalized pyridine derivatives.

This guide will delve into the key methodologies within these strategies, providing detailed experimental protocols for their execution.

Strategy A: Building the Pyridine Ring on a Pyrazole Core

This approach has been extensively explored, leading to a variety of reliable synthetic methods.

From 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds

A cornerstone of pyrazolo[3,4-b]pyridine synthesis is the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds. This method, rooted in the early work of Bulow, offers a straightforward route to a wide range of substituted derivatives.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product Aminopyrazole 3-Aminopyrazole Pyrazolopyridine Pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazolopyridine

Figure 1: General scheme for the synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis of 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Materials: 5-Amino-1-phenyl-3-methylpyrazole (1.73 g, 10 mmol), acetylacetone (1.1 g, 11 mmol), glacial acetic acid (20 mL).

  • Procedure:

    • A mixture of 5-amino-1-phenyl-3-methylpyrazole and acetylacetone in glacial acetic acid is heated at reflux for 4 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol to afford the title compound.

  • Expected Yield: 85-95%.

Reactant 1Reactant 2SolventTemperatureTimeYield (%)
5-Amino-1-phenyl-3-methylpyrazoleAcetylacetoneGlacial Acetic AcidReflux4 h85-95
3-Amino-5-methylpyrazoleEthyl acetoacetateEthanolReflux6 h75-85

Table 1: Summary of reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and 1,3-dicarbonyls.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an effective route to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to other derivatives. This method involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1]

Reaction Mechanism Workflow:

Reactants 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate Intermediate1 Condensation Product Reactants->Intermediate1 Heat Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization Product 4-Hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate2->Product Tautomerization Final_Product 4-Chloropyrazolo[3,4-b]pyridine Product->Final_Product POCl3

Figure 2: Workflow for the Gould-Jacobs synthesis of 4-chloropyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester

  • Materials: 3-Aminopyrazole (4.15 g, 50 mmol), diethyl 2-(ethoxymethylene)malonate (10.8 g, 50 mmol), Dowtherm A (50 mL), phosphorus oxychloride (20 mL).

  • Procedure:

    • A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 130-140 °C for 2 hours.

    • The resulting ethanol is removed by distillation.

    • The reaction mixture is then added to hot (240-250 °C) Dowtherm A and stirred for 30 minutes.

    • After cooling, the precipitated solid is filtered, washed with benzene, and dried to give ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

    • This intermediate is then refluxed with phosphorus oxychloride for 2 hours.

    • The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice.

    • The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Expected Yield: 60-70%.

AminopyrazoleMalonate DerivativeCyclization ConditionChlorination ReagentYield (%)
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate240-250 °C (Dowtherm A)POCl₃60-70
3-Amino-5-methylpyrazoleDiethyl 2-(ethoxymethylene)malonate250 °C (neat)POCl₃55-65

Table 2: Quantitative data for the Gould-Jacobs synthesis of pyrazolo[3,4-b]pyridines.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step. These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. A common MCR involves the reaction of an aldehyde, a 3-aminopyrazole, and a C-H acid such as malononitrile or ethyl cyanoacetate.

Logical Relationship of a Three-Component Reaction:

Aldehyde Aldehyde Product Pyrazolo[3,4-b]pyridine Aldehyde->Product Aminopyrazole Aminopyrazole Aminopyrazole->Product CH_Acid Active Methylene Compound CH_Acid->Product

Figure 3: Logical relationship in a three-component synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Materials: 4-Anisaldehyde (1.36 g, 10 mmol), 5-amino-1-phenyl-3-methylpyrazole (1.73 g, 10 mmol), malononitrile (0.66 g, 10 mmol), piperidine (0.1 mL), ethanol (10 mL).

  • Procedure:

    • A mixture of 4-anisaldehyde, 5-amino-1-phenyl-3-methylpyrazole, malononitrile, and a catalytic amount of piperidine in ethanol is placed in a microwave reactor vial.

    • The reaction mixture is irradiated in a microwave synthesizer at 120 °C for 10 minutes.

    • After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Expected Yield: 85-95%.

AldehydeAminopyrazoleActive Methylene CompoundCatalystYield (%)
4-Anisaldehyde5-Amino-1-phenyl-3-methylpyrazoleMalononitrilePiperidine92
Benzaldehyde3-Amino-5-methylpyrazoleEthyl cyanoacetateL-proline88

Table 3: Representative yields for multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Strategy B: Forming the Pyrazole Ring on a Pyridine Core

While less common than Strategy A, the annulation of a pyrazole ring onto a pyridine precursor is a viable and important synthetic route.

From Hydrazinopyridines

Substituted hydrazinopyridines can serve as precursors for the construction of the pyrazole ring through condensation with 1,3-dielectrophiles.

Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Materials: 2-Chloro-3-formylpyridine (1.41 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), sodium ethoxide (0.68 g, 10 mmol), ethanol (30 mL).

  • Procedure:

    • A solution of 2-chloro-3-formylpyridine and phenylhydrazine in ethanol is stirred at room temperature for 1 hour.

    • Sodium ethoxide is added, and the mixture is heated at reflux for 8 hours.

    • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 50-60%.

Pyridine PrecursorHydrazineBaseYield (%)
2-Chloro-3-formylpyridinePhenylhydrazineSodium ethoxide55
2-HydrazinonicotinonitrileEthyl acetoacetateAcetic acid65

Table 4: Examples of pyrazolo[3,4-b]pyridine synthesis via pyrazole ring formation.

Applications in Drug Discovery: Targeting Kinases

Pyrazolo[3,4-b]pyridines are recognized as "privileged scaffolds" in drug discovery, particularly as kinase inhibitors.[3] Their structural similarity to purines allows them to effectively compete with ATP for the kinase binding site. For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[4]

Simplified TRK Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras NGF binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Pyrazolo_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_inhibitor->TRK

Figure 4: Simplified representation of the TRK signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine-based inhibitor.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly from its initial discovery. The development of diverse and efficient synthetic methodologies, particularly those based on the annulation of a pyridine ring onto a pre-existing pyrazole, has made this privileged scaffold readily accessible. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers in organic synthesis and medicinal chemistry. The continued exploration of new synthetic routes and the application of this versatile core in drug discovery, especially in the realm of kinase inhibition, promise to further solidify the importance of pyrazolo[3,4-b]pyridines in the scientific landscape.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a valuable building block in medicinal chemistry and drug discovery, starting from 2-chloro-3-cyanopyridine.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The synthesis route described herein is a robust and efficient method for the preparation of this compound on a laboratory scale.

Overall Reaction Scheme

The synthesis is a one-pot reaction involving the nucleophilic substitution of the chloro group in 2-chloro-3-cyanopyridine by methylhydrazine, followed by an intramolecular cyclization to form the desired pyrazolopyridine ring system.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 2-Chloro-3-cyanopyridine P This compound R1->P Reaction & Cyclization R2 Methylhydrazine R2->P G start Start dissolve Dissolve 2-chloro-3-cyanopyridine in Ethanol start->dissolve add_reagent Add Methylhydrazine dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry purify Recrystallize (Optional) dry->purify end End Product dry->end purify->end

Application Notes and Protocols for N-Methylation of Pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N-methylation of pyrazolo[3,4-b]pyridin-3-amine, a scaffold of interest in medicinal chemistry and drug discovery. Two primary methods are presented: the classical Eschweiler-Clarke reaction and a procedure utilizing methyl iodide. These protocols are designed to yield N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine. This document includes information on reagents, reaction conditions, purification, and characterization of the final product. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anti-cancer activities. The functionalization of this core, including the modification of substituents such as amino groups, is a key strategy in the development of new therapeutic agents. N-methylation of amines can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. This application note provides detailed, step-by-step protocols for the N-methylation of the exocyclic amino group of pyrazolo[3,4-b]pyridin-3-amine.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes for N-Methylation of Pyrazolo[3,4-b]pyridin-3-amine

ParameterMethod 1: Eschweiler-Clarke ReactionMethod 2: Methyl Iodide
Methylating Agent Formaldehyde and Formic AcidMethyl Iodide
Solvent Formic Acid (reagent and solvent)Dichloromethane (DCM) or Acetonitrile (MeCN)
Base Not requiredTriethylamine (TEA) or Potassium Carbonate (K2CO3)
Reaction Temperature 100 °CRoom Temperature to 40 °C
Reaction Time 4-8 hours12-24 hours
Product N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amineN,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine
Expected Yield 75-90%60-80%
Purification Column ChromatographyColumn Chromatography
Notes Avoids quaternary ammonium salt formation.[1][2]Potential for over-methylation to form quaternary salt.

Table 2: Characterization Data for N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.5 (d, 1H, pyridine-H), ~8.0 (d, 1H, pyridine-H), ~7.1 (dd, 1H, pyridine-H), ~3.1 (s, 6H, N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ ~160, ~155, ~148, ~132, ~118, ~108, ~40 (N(CH₃)₂)
Mass Spec (ESI+) m/z = 163.10 [M+H]⁺
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2930, 2870 (Aliphatic C-H), ~1610, 1580 (C=N, C=C)

Experimental Protocols

Method 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for the methylation of primary or secondary amines to their corresponding tertiary amines using excess formic acid and formaldehyde.[1][3] This reductive amination process avoids the formation of quaternary ammonium salts.[1][4]

Materials and Reagents:

  • Pyrazolo[3,4-b]pyridin-3-amine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazolo[3,4-b]pyridin-3-amine (1.0 eq).

  • Add formic acid (10-20 eq) to the flask.

  • With stirring, add formaldehyde solution (5-10 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine.

Method 2: N-Methylation using Methyl Iodide

This method employs a standard alkylating agent, methyl iodide, in the presence of a base to achieve N-methylation. Careful control of stoichiometry is important to minimize the formation of the quaternary ammonium salt.

Materials and Reagents:

  • Pyrazolo[3,4-b]pyridin-3-amine

  • Methyl iodide (CH₃I)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sodium thiosulfate (10% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine or potassium carbonate (2.5-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (2.2-2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess methyl iodide.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine.

Visualizations

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Pyrazolo[3,4-b]pyridin-3-amine Reagents Add Formic Acid & Formaldehyde Start->Reagents Heat Heat to 100°C (4-8 hours) Reagents->Heat Cool Cool to RT Heat->Cool Neutralize Neutralize with NaHCO₃ Solution Cool->Neutralize Extract Extract with DCM/EtOAc Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Product Pure N,N-dimethyl- pyrazolo[3,4-b]pyridin-3-amine Column->Product Methyl_Iodide_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Pyrazolo[3,4-b]pyridin-3-amine in DCM/MeCN Base Add Base (TEA or K₂CO₃) Start->Base Cool Cool to 0°C Base->Cool Add_MeI Add Methyl Iodide Cool->Add_MeI Stir Stir at RT (12-24 hours) Add_MeI->Stir Quench Quench with Na₂S₂O₃ Solution Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Product Pure N,N-dimethyl- pyrazolo[3,4-b]pyridin-3-amine Column->Product

References

Application Notes and Protocols for the Use of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site. The methyl group at the N1 position can provide improved metabolic stability and modulate solubility, while the 3-amino group serves as a key handle for introducing diverse functionalities to target specific regions of the kinase active site, thereby enhancing potency and selectivity. This document provides detailed application notes, experimental protocols, and data to guide researchers in the utilization of this valuable scaffold for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

Derivatives of this compound have been successfully employed to target a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.

Key Signaling Pathways:
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.

  • FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) pathway is involved in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers and developmental disorders.

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), regulate cell growth, motility, and invasion.[2][3] Dysregulation of the c-Met pathway is associated with tumor progression and metastasis.

  • TRK Signaling Pathway: Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are crucial for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a variety of tumors.[4]

  • ALK Signaling Pathway: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer.[5]

  • TBK1 Signaling Pathway: TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response.[6][7] However, it has also been implicated in promoting cancer cell survival and proliferation.

Below are diagrams illustrating these key signaling pathways.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt RAS RAS GRB2_SOS->RAS activates RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation & Differentiation RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet binds GAB1 GAB1 cMet->GAB1 recruits & phosphorylates STAT STAT cMet->STAT PI3K_Akt PI3K-Akt Pathway GAB1->PI3K_Akt RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK Proliferation Proliferation & Invasion PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation experimental_workflow General Experimental Workflow Start 1-methyl-1H-pyrazolo[3,4-b] pyridin-3-ylamine Coupling Coupling Reaction (e.g., Amide bond formation, Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Modification Optional Further Modification Intermediate->Modification Final_Product Final Kinase Inhibitor Intermediate->Final_Product Direct Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Assay (Kinase Inhibition, Cell Viability) Characterization->Bio_Assay

References

Application Notes and Protocols for the Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine and its derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical research due to their diverse biological activities, including their role as kinase inhibitors.[1][2][3] The synthesis of these compounds often results in mixtures containing starting materials, byproducts, and potentially regioisomers, necessitating an efficient purification step to isolate the desired product.[2][4] Column chromatography, particularly flash chromatography, is a widely employed and effective method for the purification of these compounds.[1][4][5] This document provides a detailed protocol and application notes for the purification of this compound derivatives using column chromatography.

Data Presentation: Column Chromatography Conditions

The purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity.[4] The selection of an appropriate mobile phase is critical for achieving good separation. Below is a summary of column chromatography conditions reported in the literature for various pyrazolo[3,4-b]pyridine derivatives. This data can serve as a starting point for optimizing the purification of new analogs.

Stationary PhaseMobile Phase / Eluent SystemDerivative Type / ContextReference
Silica GelHexane/Ethyl Acetate (gradient)General separation of regioisomers[4]
Silica GelChloroform (CHCl3)Purification of pyrazolo[4,3-b]pyridine derivatives[6]
Silica Gel10% Ethyl Acetate in ChloroformFlash chromatography of pyrazolo[4,3-b]pyridine derivatives[6]
Silica Gel (300-400 mesh)Not specifiedFlash chromatography of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors[1]
Silica GelDiethyl Ether/Hexanes (5:95 to 20:80)Purification of substituted pyridine derivatives[7]
Silica GelEthyl Acetate/Hexanes (5:95 to 20:80)Purification of substituted pyridine derivatives[7]
Silica GelPetroleum Ether/Ethyl Acetate (5:5)Purification of pyrazolo[3,4-b]pyridine-3-one isomers[8]
Silica Geln-hexane/Ethyl Acetate (95:5)Purification of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[5]
Silica Geln-hexane/Ethyl Acetate (8:2)Purification of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[5]
Silica GelEthyl Acetate/n-hexane (1:1)Plate chromatography for purification of pyrazolopyridine product[9]

Experimental Protocols

This section outlines a general and systematic protocol for the purification of this compound derivatives by silica gel column chromatography.

Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in achieving good separation of the target compound from impurities.

  • Materials:

    • Crude reaction mixture

    • TLC plates (Silica gel 60 F254)

    • Developing chambers

    • A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol)

    • Visualization method (e.g., UV lamp at 254 nm, iodine chamber)

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent like dichloromethane or chloroform.

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[4][10]

    • Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate).[10]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from other spots.

    • Visualize the spots under a UV lamp (aromatic compounds often appear as dark spots at 254 nm) or by using a staining agent like iodine vapor.[4]

Column Chromatography Protocol

This protocol is based on flash column chromatography, a common and efficient purification technique.[4]

  • Materials:

    • Crude product mixture

    • Silica gel (for flash chromatography, e.g., 230-400 mesh)

    • Chromatography column

    • Optimized eluent system from TLC analysis

    • Sand

    • Collection tubes or flasks

  • Procedure:

    • Column Packing:

      • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

      • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Gently tap the column to facilitate even packing.

      • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Sample Loading:

      • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the column. Add another thin layer of sand.[10]

      • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Elution:

      • Begin eluting the column with the least polar solvent system identified during TLC analysis.

      • Collect fractions in separate tubes.

      • Monitor the fractions by TLC to track the elution of the compounds.

      • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by the initial TLC screening.[4] This allows for the elution of compounds with different polarities.

    • Product Isolation:

      • Combine the fractions containing the pure product (as determined by TLC).

      • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

    • Characterization:

      • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and Mass Spectrometry.[4]

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives.

Purification_Workflow Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Optimize Eluent Sample_Loading Sample Loading (Dry or Wet Method) Crude_Product->Sample_Loading Load Crude Column_Prep Column Preparation (Silica Gel Slurry Packing) TLC_Analysis->Column_Prep Informs Packing Column_Prep->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for column chromatography purification.

References

Application Note: HPLC Method for Purity Analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic amine containing a pyrazolopyridine core. This compound and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential biological activities. Accurate and reliable determination of purity is a critical step in the quality control of this active pharmaceutical ingredient (API) and its intermediates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase with an organic modifier. The concentration of the analyte is determined by comparing the peak area of the main component with that of a reference standard of known purity.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: YMC ODS3 column (50 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Reference Standard: this compound of known purity (e.g., >99.5%).

  • Sample: this compound to be analyzed.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

3. HPLC Chromatographic Conditions

The following chromatographic conditions are based on a method developed for related pyrazolo[3,4-b]pyridine derivatives and are suitable for the analysis of this compound.[1]

ParameterCondition
Column YMC ODS3 (50 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 8 minutes[1]
Flow Rate 2.5 mL/min[1]
Column Temperature 35 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Run Time 10 minutes

4. Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20003500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis Results for a Sample Batch

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A-0014.52125487099.6
Batch A-0024.53126123499.5
Batch A-0034.52125899099.7

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Final Result prep_mobile_phase Mobile Phase (A and B) prep_diluent Diluent prep_standard Standard Solution hplc_injection Inject Sample prep_standard->hplc_injection prep_sample Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calculation Purity Calculation data_integration->data_calculation final_report Purity Report data_calculation->final_report

Caption: Workflow for HPLC Purity Analysis.

The described HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method demonstrates good resolution and peak shape for the main component. The validation of this method would require further experiments to establish its linearity, accuracy, precision, and robustness according to ICH guidelines. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement a quality control procedure for this important class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine with potential applications in drug development, particularly as a kinase inhibitor. The document outlines a common and scalable synthetic route, presents detailed experimental protocols, and summarizes key quantitative data. Furthermore, it includes a visualization of the putative signaling pathway affected by this class of compounds, specifically the inhibition of Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation.

Introduction

This compound is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities. Several derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The ability to synthesize this compound on a large scale is crucial for its further investigation and potential development as a pharmaceutical agent.

This document provides a detailed protocol for a common synthetic route starting from readily available materials: 2-chloro-3-cyanopyridine and methylhydrazine.[1]

Synthetic Pathway Overview

The most common and industrially scalable synthesis of this compound involves a two-step process:

  • Cyclization: Reaction of 2-chloro-3-cyanopyridine with methylhydrazine to form the pyrazolopyridine ring system.

  • Work-up and Isolation: Purification of the final product to the desired specification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Cyclization Cyclization 2-chloro-3-cyanopyridine->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound. Optimization for specific large-scale equipment and safety considerations are essential.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Chloro-3-cyanopyridine6602-54-6138.55Starting material
Methylhydrazine60-34-446.07Reagent
Ethanol64-17-546.07Solvent
Isopropanol67-63-060.10Solvent for recrystallization
Activated Carbon7440-44-012.01For decolorization
Celite®61790-53-2N/AFiltration aid
Synthesis of this compound
  • Reaction Setup: In a suitable, inert reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-3-cyanopyridine (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Stir the mixture at room temperature to obtain a clear solution. To this solution, add methylhydrazine (1.1-1.5 eq) dropwise over a period of 30-60 minutes, maintaining the internal temperature below 40°C. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling and Precipitation: Once the reaction is deemed complete, cool the mixture to 0-5°C. The product is expected to precipitate out of the solution.

  • Isolation: Filter the solid product and wash the filter cake with cold ethanol (1-2 volumes).

  • Purification (Recrystallization):

    • Transfer the crude product to a clean reactor.

    • Add isopropanol (5-10 volumes) and heat the slurry to reflux to dissolve the solid.

    • Add activated carbon (0.05-0.1 w/w with respect to the crude product) and stir at reflux for 30 minutes for decolorization.

    • Filter the hot solution through a pad of Celite® to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then further cool to 0-5°C to induce crystallization.

    • Filter the purified product, wash with cold isopropanol, and dry under vacuum at 40-50°C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Values should be considered as a general guideline and may vary based on specific reaction conditions and scale.

ParameterValueUnit
Stoichiometry
2-Chloro-3-cyanopyridine1.0eq
Methylhydrazine1.1 - 1.5eq
Reaction Conditions
SolventEthanol-
Reaction Temperature78 - 82°C
Reaction Time4 - 8hours
Yield and Purity
Typical Yield (Crude)80 - 90%
Typical Yield (Purified)70 - 85%
Purity (by HPLC)>99%

Putative Biological Activity and Signaling Pathway

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[2][3][4][5][6] These kinases are essential for the regulation of the cell cycle, specifically at the G1/S and G2/M transitions. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism of action involves the binding of the pyrazolopyridine scaffold to the ATP-binding pocket of the CDK enzymes.

CDK_Inhibition_Pathway cluster_G1_S G1/S Phase Transition cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb (Phosphorylation) pRb (Phosphorylation) CDK4/6->pRb (Phosphorylation) E2F (Release) E2F (Release) pRb (Phosphorylation)->E2F (Release) releases Cyclin E Cyclin E E2F (Release)->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest leads to This compound This compound This compound->CDK2 Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition.

Safety and Handling Considerations

  • 2-Chloro-3-cyanopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methylhydrazine: Is a highly toxic, flammable, and corrosive substance. It is also a suspected carcinogen. Extreme caution must be exercised when handling this reagent. Use in a closed system or a high-efficiency fume hood is mandatory. Appropriate PPE, including chemical-resistant gloves and a face shield, is required.

  • Ethanol and Isopropanol: Are flammable liquids. Avoid open flames and sparks. Ground all equipment to prevent static discharge.

A thorough risk assessment should be conducted before undertaking the synthesis on a large scale. Emergency procedures, including spill response and first aid, must be in place.

Conclusion

The synthetic route described provides a scalable and efficient method for the production of this compound. The procedure utilizes readily available starting materials and employs standard chemical transformations. The potential of this compound and its analogs as CDK inhibitors underscores the importance of a robust and scalable synthetic process for further research and development in the field of oncology. Careful attention to safety and process optimization will be critical for successful implementation on an industrial scale.

References

Application of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Solid-Phase Synthesis: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold in solid-phase synthesis. This versatile heterocyclic core is a key pharmacophore in numerous developmental drugs, particularly kinase inhibitors, making it a valuable starting point for the generation of compound libraries aimed at drug discovery and optimization.

The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purine and has been successfully employed in the development of inhibitors for a range of protein kinases, including Tropomyosin receptor kinases (TRKs), Akt (Protein Kinase B), and TANK-binding kinase 1 (TBK1). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and immune responses. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. Solid-phase synthesis enables the rapid and efficient creation of a multitude of analogues from a common scaffold, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

This guide outlines a robust solid-phase methodology for constructing a library of diversified 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The proposed workflow involves the initial immobilization of a functionalized scaffold onto a solid support, followed by on-resin chemical modifications to introduce diversity, and finally, cleavage to yield the purified small molecules.

Proposed Solid-Phase Synthesis Workflow

The following workflow outlines a plausible strategy for the solid-phase synthesis of a library based on the this compound scaffold. The strategy involves the use of a bifunctional linker to attach the scaffold to the resin, allowing for subsequent diversification at the 3-amino position and another position on the pyridine ring. For this example, we will utilize a brominated scaffold to enable Suzuki coupling for diversification.

G cluster_0 Scaffold Preparation (Solution Phase) cluster_1 Solid-Phase Synthesis cluster_2 Final Product start This compound bromination Bromination at C5 start->bromination linker_attachment Attachment of Boc-aminohexanoic acid linker bromination->linker_attachment immobilization Scaffold Immobilization linker_attachment->immobilization resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 Piperidine/DMF deprotection1->immobilization HATU/DIPEA deprotection2 Boc Deprotection immobilization->deprotection2 TFA/DCM diversification1 Diversification 1: Amide Bond Formation (R1-COOH) deprotection2->diversification1 HATU/DIPEA diversification2 Diversification 2: Suzuki Coupling (R2-B(OH)2) diversification1->diversification2 Pd(PPh3)4, Na2CO3 cleavage Cleavage from Resin diversification2->cleavage TFA cocktail product Purified Library of Pyrazolo[3,4-b]pyridine Derivatives cleavage->product

A high-level overview of the solid-phase synthesis workflow.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis of the 1-methyl-1H-pyrazolo[3,4-b]pyridine library.

Table 1: Scaffold Immobilization

ParameterValue
ResinRink Amide Resin
Scaffold5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Equivalents of Scaffold3.0
Coupling ReagentHATU (2.9 equiv.)
BaseDIPEA (6.0 equiv.)
SolventDMF
Reaction Time4 h
TemperatureRoom Temperature
Expected Loading0.4 - 0.6 mmol/g

Table 2: On-Resin Amide Bond Formation

ParameterValue
Resin-bound ScaffoldResin-linker-(5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine)
Carboxylic Acid (R1-COOH)5.0 equiv.
Coupling ReagentHATU (4.9 equiv.)
BaseDIPEA (10.0 equiv.)
SolventDMF
Reaction Time2 h
TemperatureRoom Temperature
Expected Yield> 95%
Expected Purity> 90%

Table 3: On-Resin Suzuki Coupling

ParameterValue
Resin-bound SubstrateResin-linker-(5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amide
Boronic Acid (R2-B(OH)2)4.0 equiv.
CatalystPd(PPh3)4 (0.2 equiv.)
Base2M Na2CO3 (8.0 equiv.)
SolventDMF/H2O (4:1)
Reaction Time12 h
Temperature80 °C
Expected Yield70 - 90%
Expected Purity> 85%

Experimental Protocols

Protocol 1: Immobilization of the Scaffold on Rink Amide Resin

This protocol describes the coupling of the pre-functionalized pyrazolopyridine scaffold to the Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (1.0 g, 0.6 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes at room temperature. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Scaffold Coupling:

    • In a separate vial, dissolve the scaffold (5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((tert-butoxycarbonyl)amino)hexanoic acid (3.0 equiv., 1.8 mmol) and HATU (2.9 equiv., 1.74 mmol) in DMF (5 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (6.0 equiv., 3.6 mmol) to the solution and vortex briefly.

    • Add the activated scaffold solution to the deprotected resin.

    • Agitate the mixture for 4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours.

Protocol 2: On-Resin Amide Bond Formation (Diversification 1)

This protocol details the acylation of the 3-amino group of the resin-bound pyrazolopyridine.

  • Boc Deprotection:

    • Swell the scaffold-loaded resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM and add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL).

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL), and DMF (3 x 10 mL).

  • Amide Coupling:

    • In a separate vial, dissolve the desired carboxylic acid (R1-COOH) (5.0 equiv.) and HATU (4.9 equiv.) in DMF.

    • Add DIPEA (10.0 equiv.) and add the solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing and Capping (Optional):

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL).

    • To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

Protocol 3: On-Resin Suzuki Coupling (Diversification 2)

This protocol describes the palladium-catalyzed cross-coupling of a boronic acid to the 5-bromo position of the resin-bound scaffold.

  • Resin Preparation: Swell the resin from the previous step in a mixture of DMF and water (4:1, 10 mL) for 30 minutes.

  • Reaction Mixture Preparation:

    • In a separate vial, dissolve the desired boronic acid (R2-B(OH)2) (4.0 equiv.) and Pd(PPh3)4 (0.2 equiv.) in DMF (4 mL).

    • Add a 2M aqueous solution of Na2CO3 (8.0 equiv.).

  • Coupling Reaction:

    • Add the reaction mixture to the swollen resin.

    • Agitate the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Washing:

    • Cool the reaction vessel to room temperature.

    • Drain the solution and wash the resin with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step to release the synthesized compound from the solid support.

  • Resin Preparation: Place the dried resin in a cleavage vessel.

  • Cleavage Cocktail: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin (10 mL per gram of resin).

  • Cleavage Reaction: Agitate the mixture at room temperature for 2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitation and Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid product with cold ether (2x).

    • Dry the crude product and purify by preparative HPLC.

Target Signaling Pathways

The synthesized library of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be screened against various protein kinases. Below are diagrams of key signaling pathways where this scaffold has shown inhibitory activity.

TRK_Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (e.g., TrkA, TrkB) Neurotrophin->TRK_Receptor Binds & Activates PLCg PLCγ TRK_Receptor->PLCg Shc Shc TRK_Receptor->Shc Grb2_SOS Grb2/SOS Shc->Grb2_SOS PI3K PI3K Shc->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Survival Cell Survival & Growth Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK_Receptor Inhibits

TRK Signaling Pathway and Point of Inhibition.

Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Akt Inhibits TBK1_Signaling PAMPs_DAMPs PAMPs / DAMPs (e.g., viral DNA) cGAS_RIGI cGAS / RIG-I PAMPs_DAMPs->cGAS_RIGI STING_MAVS STING / MAVS cGAS_RIGI->STING_MAVS TBK1 TBK1 STING_MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Nucleus Nucleus NFkB->Nucleus Translocates to IRF3_dimer->Nucleus Translocates to IFN Type I Interferon Genes Nucleus->IFN Inflammatory_Cytokines Inflammatory Cytokine Genes Nucleus->Inflammatory_Cytokines Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition relevant to cancer therapy.[1][2]

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1] These derivatives have been reported as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Tropomyosin receptor kinases (TRKs), making them promising candidates for the development of novel anti-cancer agents.[3][4] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and multi-step procedures. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a wide array of pyrazolo[3,4-b]pyridine derivatives.[5][6] This document outlines the protocols for one-pot, multi-component microwave-assisted synthesis and provides data on the achievable yields and reaction times.

Data Presentation

The following table summarizes the quantitative data from various microwave-assisted syntheses of pyrazolo[3,4-b]pyridine derivatives, showcasing the efficiency of this methodology.

EntryReactant 1Reactant 2Reactant 3SolventPower (W)Time (min)Yield (%)Ref.
15-Amino-3-methyl-1-phenylpyrazoleBenzaldehydeEthyl cyanoacetateAcetic Acid300592[6]
25-Amino-3-methyl-1-phenylpyrazole4-ChlorobenzaldehydeEthyl cyanoacetateAcetic Acid300795[6]
35-Amino-3-methyl-1-phenylpyrazole4-MethoxybenzaldehydeEthyl cyanoacetateAcetic Acid300694[6]
45-Amino-3-methyl-1-phenylpyrazole4-NitrobenzaldehydeEthyl cyanoacetateAcetic Acid300890[6]
55-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehydep-Substituted β-ketonitrilesAcetic AcidN/A3-585-93[7]
63-Methyl-1-phenyl-1H-pyrazol-5-amineEthyl acetoacetateAromatic AldehydesEthanol40010-1582-91N/A
75-AminopyrazoleAroyl acetonitrilesAryl/het. aldehydesSolvent-freeN/A10up to 83[3]

Experimental Protocols

General Protocol for a One-Pot, Three-Component Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of 4,6-diaryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Substituted aromatic aldehyde

  • Substituted benzoylacetonitrile

  • Glacial acetic acid

  • Microwave reactor (e.g., CEM Discover SP)

  • Glass reaction vessel with a magnetic stirrer

Procedure:

  • In a 10 mL glass microwave reaction vessel equipped with a magnetic stir bar, add 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the desired aromatic aldehyde (1 mmol), and the appropriate benzoylacetonitrile (1 mmol).

  • To this mixture, add glacial acetic acid (5 mL) as the solvent and catalyst.

  • Seal the vessel and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 300 W for a duration of 5-8 minutes. The temperature should be monitored and maintained at approximately 120 °C.

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with copious amounts of water and then with a small amount of cold ethanol.

  • Dry the purified product in a desiccator to obtain the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives.

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Reactants: - 5-Aminopyrazole Derivative - Aldehyde - Active Methylene Compound Solvent Add Solvent (e.g., Acetic Acid) Reactants->Solvent Vessel Place in Microwave Vessel Solvent->Vessel Microwave Microwave Irradiation (e.g., 300W, 5-15 min) Vessel->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Precipitate in Ice Water Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry the Product Filtration->Drying Analysis Characterization (NMR, IR, MS) Drying->Analysis

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases that are key components of oncogenic signaling pathways. The diagram below illustrates the inhibitory action of these compounds on multiple kinase-driven pathways.

G cluster_ligand Growth Factors cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Progression FGF FGF FGFR FGFR FGF->FGFR NGF NGF TRK TRK NGF->TRK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PLCg PLCγ Pathway FGFR->PLCg PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT CellCycle Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellCycle PI3K_AKT->CellCycle PLCg->CellCycle CDK2 CDK2 CDK2->CellCycle PIM1 PIM1 PIM1->CellCycle Pyrazolo Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo->FGFR Pyrazolo->TRK Pyrazolo->CDK2 Pyrazolo->PIM1

Caption: Inhibition of kinase signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant synthesis involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.[1] This method proceeds via a nucleophilic substitution of the chlorine atom by methylhydrazine, followed by an intramolecular cyclization to form the pyrazole ring.

Q2: I am experiencing a significantly low yield in my reaction. What are the potential causes?

A2: Low yield in this synthesis can stem from several factors. The primary areas to investigate are the quality of starting materials, the reaction conditions, and the work-up and purification procedures. Incomplete reaction, formation of side products, or loss of product during isolation are common culprits.

Q3: How critical is the purity of the starting materials, 2-chloro-3-cyanopyridine and methylhydrazine?

A3: The purity of your starting materials is crucial. Impurities in 2-chloro-3-cyanopyridine can interfere with the reaction. Methylhydrazine is a reactive compound and can degrade over time. Using old or improperly stored methylhydrazine can lead to the formation of byproducts and a lower yield of the desired product. It is highly recommended to use freshly opened or purified reagents.

Q4: What are the optimal reaction conditions for this synthesis?

A4: While specific conditions can vary, a typical procedure involves reacting 2-chloro-3-cyanopyridine with a slight excess of methylhydrazine in a suitable solvent, such as ethanol, at reflux temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: I suspect side reactions are occurring. What are the likely side products?

A5: A potential side reaction is the formation of regioisomers. Although the formation of the 1-methyl isomer is generally favored, the reaction could potentially yield the 2-methyl isomer. Additionally, incomplete cyclization or side reactions involving impurities in the starting materials can lead to other undesired products.

Q6: My final product appears impure after initial isolation. What is the recommended purification method?

A6: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate, can be used.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving issues leading to low yield in the synthesis of this compound.

Problem 1: Low or No Product Formation Observed by TLC
Potential Cause Troubleshooting Step
Inactive Methylhydrazine Use a fresh bottle of methylhydrazine or purify the existing stock.
Low Reaction Temperature Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent.
Insufficient Reaction Time Continue monitoring the reaction by TLC until the starting material (2-chloro-3-cyanopyridine) is consumed.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of methylhydrazine is typically used.
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
Potential Cause Troubleshooting Step
Formation of Regioisomers While difficult to control completely, adjusting the reaction temperature or solvent may influence the regioselectivity. Careful purification by column chromatography is essential to isolate the desired isomer.
Presence of Impurities in Starting Materials Purify the 2-chloro-3-cyanopyridine and use fresh methylhydrazine.
Decomposition of Product If the reaction is run for an extended period at high temperatures, the product may start to decompose. Optimize the reaction time by careful TLC monitoring.
Problem 3: Significant Loss of Product During Work-up and Purification
Potential Cause Troubleshooting Step
Product is Water-Soluble During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.
Improper Column Chromatography Technique Ensure the silica gel is properly packed and the eluent polarity is optimized to achieve good separation without excessive band broadening.
Product Adheres Strongly to Silica Gel If the product is highly polar, it may be difficult to elute from the silica gel column. The addition of a small amount of a more polar solvent, like methanol, to the eluent system may be necessary.

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-chloro-3-cyanopyridine

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous ethanol.

  • Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization. Researchers should maintain detailed records of their experiments to identify the optimal conditions for their specific setup.

Parameter Condition A (Typical) Condition B (Alternative) Expected Outcome/Observation
Solvent Ethanoln-ButanolHigher boiling point of n-butanol may increase reaction rate but also risk of side product formation.
Temperature Reflux (approx. 78 °C for Ethanol)100 °CIncreased temperature may shorten reaction time but could lead to decomposition.
Methylhydrazine (eq) 1.21.5A larger excess may help drive the reaction to completion but can complicate purification.
Reaction Time 4-8 hours (TLC monitored)12-24 hoursLonger reaction times should be correlated with the disappearance of starting material.

Visualizations

Reaction Pathway

Reaction_Pathway 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Intermediate Nucleophilic Substitution Intermediate 2-chloro-3-cyanopyridine->Intermediate + Methylhydrazine Methylhydrazine Methylhydrazine Product This compound Intermediate->Product Intramolecular Cyclization Troubleshooting_Workflow Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure? Check_Purity->Impure Optimize_Conditions Optimize Reaction Conditions Suboptimal Suboptimal? Optimize_Conditions->Suboptimal Improve_Workup Improve Work-up & Purification Loss Product Loss? Improve_Workup->Loss Impure->Optimize_Conditions No Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Suboptimal->Improve_Workup No Adjust_Temp_Time Adjust Temperature & Time Suboptimal->Adjust_Temp_Time Yes Modify_Extraction Modify Extraction/ Chromatography Loss->Modify_Extraction Yes End Improved Yield Loss->End No Purify_Reagents->Optimize_Conditions Adjust_Temp_Time->Improve_Workup Modify_Extraction->End Cause_Effect Low_Yield Low Yield Impure_Reactants Impure Reactants Impure_Reactants->Low_Yield Suboptimal_Conditions Suboptimal Conditions Suboptimal_Conditions->Low_Yield Side_Reactions Side Reactions Side_Reactions->Low_Yield Purification_Loss Purification Loss Purification_Loss->Low_Yield

References

optimizing reaction temperature for pyrazolo[3,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the formation of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of pyrazolo[3,4-b]pyridines?

A1: The optimal reaction temperature for the synthesis of pyrazolo[3,4-b]pyridines can vary significantly depending on the specific synthetic route, substrates, catalyst, and solvent system used. Published procedures report a wide range of temperatures, from room temperature (approximately 25°C) to as high as 185°C.[1][2] For instance, some multicomponent reactions proceed efficiently at room temperature, particularly when using highly reactive starting materials or specific catalysts.[1][3][4] In contrast, other syntheses, especially those involving less reactive substrates or requiring cyclocondensation steps, may necessitate heating to temperatures between 60°C and 120°C to achieve reasonable reaction rates and yields.[5][6][7][8] In some cases, solvent-free reactions are conducted at elevated temperatures, such as 100°C, which have been shown to be high-yielding.[1]

Q2: How does reaction temperature affect the yield of pyrazolo[3,4-b]pyridine?

A2: Reaction temperature is a critical parameter that directly influences the reaction rate and, consequently, the overall yield of the desired pyrazolo[3,4-b]pyridine product. Suboptimal temperatures can lead to incomplete reactions or the degradation of products and starting materials.[1]

  • Low Temperatures: Insufficient thermal energy may result in slow reaction kinetics, leading to incomplete conversion of starting materials and low yields, even after extended reaction times.

  • High Temperatures: While elevated temperatures generally increase the reaction rate, excessive heat can promote the formation of side products through competing reaction pathways or cause decomposition of the reactants, intermediates, or the final product, ultimately reducing the overall yield. For example, in some cases, increasing the temperature resulted in numerous side products.[9]

Therefore, optimizing the reaction temperature is crucial to maximize the product yield. This typically involves screening a range of temperatures and monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]

Q3: Can the reaction temperature influence the regioselectivity of the pyrazolo[3,4-b]pyridine ring formation?

A3: Yes, reaction temperature can influence the regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials. The formation of regioisomers is a known challenge in these syntheses.[1] While the choice of catalyst and solvent often plays a more direct role in controlling regioselectivity, temperature can affect the kinetic versus thermodynamic control of the reaction. Different regioisomers may be favored at different temperatures. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to understand the potential impact of temperature on regioselectivity.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your target pyrazolo[3,4-b]pyridine, consider the following temperature-related troubleshooting steps:

  • Problem: The reaction temperature may be too low, resulting in a slow or stalled reaction.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC.[1] For reactions conducted at room temperature, consider gentle heating to 40-60°C. Some reactions that are sluggish at room temperature may proceed smoothly at elevated temperatures.[1]

  • Problem: The reaction temperature may be too high, causing degradation of starting materials, intermediates, or the final product.

    • Recommendation: If you observe the formation of multiple byproducts or a decrease in the concentration of the desired product over time at a high temperature, try running the reaction at a lower temperature. It is also crucial to ensure the purity of starting materials, as impurities can decompose at elevated temperatures and interfere with the reaction.[1]

  • Problem: The reaction time is not optimized for the chosen temperature.

    • Recommendation: At a given temperature, it is essential to monitor the reaction over time to determine the optimal reaction duration. Stopping the reaction too early will result in incomplete conversion, while extending it for too long, especially at high temperatures, can lead to product degradation.[1] Use TLC to track the consumption of starting materials and the formation of the product.[1]

Issue 2: Formation of Multiple Byproducts

The presence of significant amounts of byproducts can be indicative of suboptimal reaction temperature.

  • Problem: High reaction temperatures can activate alternative reaction pathways, leading to the formation of undesired side products.

    • Recommendation: Attempt to run the reaction at a lower temperature. While this may require a longer reaction time, it can often improve the selectivity for the desired product. Additionally, consider the order of reagent addition, as this can sometimes influence the reaction pathway and minimize side reactions.[10]

  • Problem: The chosen temperature may not be suitable for the specific catalyst and solvent system.

    • Recommendation: The efficiency and selectivity of a catalyst can be highly temperature-dependent. It is advisable to screen different catalysts and solvents in conjunction with temperature optimization. For example, some syntheses that are inefficient with traditional heating may benefit from alternative energy sources like microwave irradiation, which can lead to shorter reaction times and improved yields.[11]

Data Presentation: Temperature Effects on Pyrazolo[3,4-b]pyridine Synthesis

The following table summarizes various reaction conditions, with a focus on temperature, for the synthesis of pyrazolo[3,4-b]pyridines from different studies.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-aminopyrazole, aldehyde, active methylene compoundFe3O4@MIL-101(Cr)-N(CH2PO3)2Solvent-free100-High[1]
α,β-unsaturated ketone, 5-amino-1-phenyl-pyrazoleZrCl4DMF/EtOH9516-[5]
3-methyl-1-phenyl-1H-pyrazol-5-amine, 3-phenylpropiolaldehydeAg(CF3CO2), TfOHDMAc1002-[6]
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, anilineAC-SO3HEtOHRoom Temperature0.5 - 0.75Moderate to Good[3]
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, cinnamaldehydeCopper(II)acetylacetonateCHCl3Room Temperature1094[4]
Nitroaryl-substituted acetoacetic ester, aryldiazonium tosylatePyridine, PyrrolidineMeCN400.25 - 1.5-[9]
5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimide-DMF601282.4[8]
5-amino-1H-pyrazole-3,4-dicarbonitrile, thiourea-Oil bath180 - 1852-[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water. Separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes [6]

  • In a 25 mL pressure vial, add 5-aminopyrazole derivative (0.20 mmol, 1.0 equiv.), alkynyl aldehyde (0.20 mmol, 1.0 equiv.), Ag(CF3CO2) (0.02 mmol, 10 mol%), and TfOH (0.06 mmol, 30 mol%).

  • Add DMAc (1.5 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, add 50 mL of water to the mixture.

  • Extract the product with EtOAc three times (3 x 50 mL).

  • Combine the organic fractions, wash with brine, and dry over Na2SO4.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield in Pyrazolo[3,4-b]pyridine Synthesis start Low or No Product Yield check_temp Is the reaction temperature optimized? start->check_temp temp_too_low Temperature may be too low check_temp->temp_too_low No temp_too_high Temperature may be too high (degradation or byproducts observed) check_temp->temp_too_high Yes increase_temp Increase temperature in 10-20°C increments Monitor by TLC temp_too_low->increase_temp check_time Is the reaction time optimized? increase_temp->check_time decrease_temp Decrease reaction temperature Monitor by TLC temp_too_high->decrease_temp decrease_temp->check_time optimize_time Conduct a time course study at the optimal temperature check_time->optimize_time No end Improved Yield check_time->end Yes optimize_time->end

Caption: A flowchart for troubleshooting low product yield by optimizing reaction temperature and time.

G Logical Relationship for Temperature Optimization reaction_parameters Reaction Parameters temperature Temperature reaction_parameters->temperature reaction_rate Reaction Rate temperature->reaction_rate selectivity Selectivity (Minimize Byproducts) temperature->selectivity yield Product Yield reaction_rate->yield reaction_time Reaction Time reaction_rate->reaction_time selectivity->yield

Caption: The interplay between reaction temperature and other key parameters in pyrazolo[3,4-b]pyridine synthesis.

References

preventing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines, with a specific focus on preventing the formation of undesired regioisomers.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical starting materials.[1][2] The regioselectivity is often governed by the electronic and steric properties of the substituents on your reactants.[2]

Answer:

Controlling regioselectivity can be achieved through several strategic approaches:

  • Starting Material Selection: The most direct way to control regioselectivity is by choosing appropriate starting materials.

    • Symmetrical 1,3-Dicarbonyl Compounds: If your synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will prevent the formation of regioisomers arising from the cyclocondensation step.

    • Unsymmetrical 1,3-Dicarbonyls with Differentiated Reactivity: When using an unsymmetrical 1,3-dicarbonyl compound, select one where the two carbonyl groups have significantly different electrophilicity.[1] For instance, using a compound like 1,1,1-trifluoropentane-2,4-dione ensures that the more electrophilic carbonyl group (adjacent to the CF3 group) reacts preferentially, leading to a single major regioisomer.[1]

  • Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway and, consequently, the regioselectivity.[2] It is advisable to consult the literature for specific examples similar to your target molecule.

  • N-Substitution on the Pyrazole Ring: To prevent the formation of 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers, which can be considered a form of regioisomerism, it is recommended to use an N-substituted aminopyrazole.[1]

Issue 2: I am having difficulty separating the regioisomers. What are the recommended methods?

Answer:

If the formation of regioisomers cannot be completely avoided, effective separation is crucial.

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[2] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

  • Preparative HPLC: For challenging separations or to obtain highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Issue 3: How can I definitively characterize and differentiate the regioisomers I have synthesized?

Answer:

Distinguishing between regioisomers of pyrazolo[3,4-b]pyridines can be challenging as their NMR spectra can be very similar.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While standard 1D NMR may show subtle differences in chemical shifts, it is often insufficient for unambiguous assignment.

    • 2D NMR (HMBC, HSQC, NOESY): Two-dimensional NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the scaffold. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, providing structural information.

    • ¹⁹F NMR: If one of your starting materials contains a fluorine atom (e.g., 1,1,1-trifluoropentane-2,4-dione), ¹⁹F NMR and long-range ¹H-¹⁹F or ¹³C-¹⁹F coupling constants can be diagnostic in determining the position of the fluorine-containing substituent.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of a crystalline compound and is the gold standard for isomer identification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazolo[3,4-b]pyridines where regioisomer formation is a concern?

A1: The most common route involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers. Another route is the reaction of aminopyrazoles with α,β-unsaturated ketones.[4]

Q2: How does the electrophilicity of the carbonyl groups in a 1,3-dicarbonyl compound affect the regioisomeric ratio?

A2: The initial step of the condensation reaction is the nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons. The more electrophilic (electron-deficient) carbonyl group will react faster. If there is a significant difference in the electrophilicity of the two carbonyls, the reaction will be highly regioselective. If the electrophilicities are similar, a mixture of products is likely.[1]

Q3: Can microwave-assisted synthesis improve the regioselectivity?

A3: Microwave irradiation can sometimes improve regioselectivity by providing rapid and uniform heating, which can favor one reaction pathway over another.[1][5] It can also lead to shorter reaction times and higher yields.[3][6] However, the effect on regioselectivity is system-dependent and needs to be empirically determined.

Q4: Are there any catalysts that can control the regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

A4: Yes, the choice of catalyst can be critical. For instance, in some multi-component reactions, specific catalysts like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used to achieve high yields, although the primary focus may not have been on controlling regioselectivity from unsymmetrical precursors.[7][8] Lewis acids such as ZrCl4 have also been employed in the cyclization step.[4] The catalyst can influence the reaction mechanism and the transition states, thereby affecting the product distribution.

Data Presentation

Table 1: Influence of 1,3-Dicarbonyl Substituent on Regioselectivity

1,3-Dicarbonyl CompoundR1R2Reaction ConditionsRegioisomeric Ratio (Product 1:Product 2)Yield (%)Reference
AcetylacetoneCH₃CH₃Glacial AcOH, refluxSingle ProductNot specified[1]
1,1,1-Trifluoropentane-2,4-dioneCF₃CH₃EtOH, reflux>95:570-85[1]
BenzoylacetonePhCH₃Glacial AcOH, refluxMixture (ratio not specified)Not specified[1]

Note: Product 1 refers to the isomer where the pyrazole amino group attacks the more electrophilic carbonyl.

Experimental Protocols

Protocol 1: Regioselective Synthesis using 1,1,1-Trifluoropentane-2,4-dione

This protocol is based on the principle of using a 1,3-dicarbonyl compound with highly differentiated carbonyl electrophilicity to achieve high regioselectivity.[1]

  • Reactants:

    • 5-Amino-3-methyl-1-phenylpyrazole (1 mmol)

    • 1,1,1-Trifluoropentane-2,4-dione (1.1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve 5-amino-3-methyl-1-phenylpyrazole in ethanol in a round-bottom flask.

    • Add 1,1,1-trifluoropentane-2,4-dione to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-trifluoromethyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Visualizations

Regioisomer_Formation aminopyrazole Aminopyrazole attack_c1 Attack at more electrophilic C=O aminopyrazole->attack_c1 Pathway A attack_c2 Attack at less electrophilic C=O aminopyrazole->attack_c2 Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->attack_c1 dicarbonyl->attack_c2 regioisomer1 Major Regioisomer attack_c1->regioisomer1 Favored regioisomer2 Minor Regioisomer attack_c2->regioisomer2 Disfavored

Caption: Reaction pathways leading to regioisomer formation.

Troubleshooting_Workflow start Regioisomer Mixture Observed q1 Can starting materials be changed? start->q1 a1_yes Use symmetrical or highly differentiated 1,3-dicarbonyl q1->a1_yes Yes q2 Optimize reaction conditions? q1->q2 No end Pure Regioisomer Obtained a1_yes->end a2_yes Screen solvents, catalysts, and temperature q2->a2_yes Yes separation Separate Isomers q2->separation No a2_yes->end separation->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

References

identifying byproducts in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from 2-chloro-3-cyanopyridine and methylhydrazine resulted in a mixture of products. What are the likely byproducts?

A1: The most common byproduct in this synthesis is the isomeric 2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine. This arises from the non-regioselective cyclization of the intermediate formed after the initial reaction between 2-chloro-3-cyanopyridine and methylhydrazine. Methylhydrazine has two non-equivalent nitrogen atoms, and either can participate in the final ring-closing step.

Other potential, though less common, byproducts include:

  • Uncyclized Intermediate (2-(1-methylhydrazinyl)nicotinonitrile): This can occur if the cyclization step is incomplete.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the cyano group or the resulting amine can lead to amide or ketone byproducts, respectively.

  • Side-products from starting materials: Impurities in the starting 2-chloro-3-cyanopyridine or methylhydrazine can lead to other unwanted products.

Q2: How can I distinguish between the desired 1-methyl and the isomeric 2-methyl byproduct?

A2: Spectroscopic methods are the most effective way to differentiate between the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-methyl protons will be different for the 1-methyl and 2-methyl isomers. The aromatic protons of the pyridine and pyrazole rings will also exhibit distinct chemical shifts and coupling patterns.

    • ¹³C NMR: The chemical shift of the N-methyl carbon and the carbons of the heterocyclic rings will differ between the two isomers.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the N-methyl protons and the carbons of the pyrazole ring, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that can help in structure elucidation.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, which can be used for differentiation.

  • Chromatography: The two isomers will likely have different retention times on Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), allowing for their separation and quantification.

Q3: I am observing a significant amount of the uncyclized intermediate in my reaction mixture. How can I promote complete cyclization?

A3: To drive the cyclization to completion, you can try the following:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization.

  • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration may lead to a higher conversion of the intermediate to the final product.

  • Choice of Base: The cyclization is often base-catalyzed. Using a stronger, non-nucleophilic base might facilitate the final ring-closing step.

  • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experimenting with different solvents may improve the yield of the desired product.

Q4: What are the recommended purification methods for isolating the desired this compound?

A4: The primary method for purification is column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from the isomeric byproduct and other impurities. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Key Analytical Features
This compoundthis compound148.17Distinct ¹H and ¹³C NMR shifts for the N1-methyl group and pyrazole ring protons/carbons.
2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine (Isomeric Byproduct)2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine148.17Different ¹H and ¹³C NMR shifts for the N2-methyl group compared to the N1-isomer.
2-(1-methylhydrazinyl)nicotinonitrile (Uncyclized Intermediate)2-(1-methylhydrazinyl)nicotinonitrile148.17Presence of a cyano group signal in IR and ¹³C NMR. Distinct signals for the hydrazinyl protons in ¹H NMR.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add methylhydrazine to the solution. The reaction can be run at room temperature or heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired product from byproducts.

Protocol for Byproduct Identification by NMR

  • Sample Preparation: Prepare separate NMR tubes for the crude reaction mixture and the purified product. Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum for each sample. Compare the spectra to identify signals corresponding to the starting materials, the desired product, and any byproducts. Pay close attention to the integration of the N-methyl signals to estimate the ratio of the 1-methyl and 2-methyl isomers in the crude mixture.

  • ¹³C NMR and 2D NMR: If necessary, acquire ¹³C NMR, COSY, HSQC, and HMBC spectra to confirm the structures of the product and byproducts.

Visualizations

Synthesis_Pathway SM1 2-Chloro-3-cyanopyridine Int Intermediate (2-(1-methylhydrazinyl)nicotinonitrile) SM1->Int + SM2 Methylhydrazine SM2->Int + Product This compound (Desired Product) Int->Product Cyclization (Path A) Byproduct 2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine (Isomeric Byproduct) Int->Byproduct Cyclization (Path B)

Caption: Reaction pathway for the synthesis of this compound showing the formation of the isomeric byproduct.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, NMR). CheckImpurity Impurity Detected? Start->CheckImpurity CheckMultipleSpots Multiple Spots on TLC? CheckImpurity->CheckMultipleSpots Yes Purify Purify by Column Chromatography CheckImpurity->Purify No IdentifyIsomer Likely Isomeric Byproduct. Characterize using 2D NMR. CheckMultipleSpots->IdentifyIsomer Yes (Similar Rf) IdentifyIntermediate Uncyclized Intermediate Present? CheckMultipleSpots->IdentifyIntermediate Yes (Different Rf) IdentifyIsomer->Purify OptimizeCyclization Optimize Reaction: - Increase Temperature - Prolong Reaction Time - Change Base/Solvent IdentifyIntermediate->OptimizeCyclization Yes IdentifyIntermediate->Purify No OptimizeCyclization->Start End Pure Product Obtained Purify->End

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in the synthesis.

Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyrazolo[3,4-b]pyridine compounds. The inherent polarity of this heterocyclic scaffold often leads to difficulties in separation and purification, impacting yield and purity. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyrazolo[3,4-b]pyridine compounds difficult to purify by standard column chromatography?

A1: The high polarity of the pyrazolo[3,4-b]pyridine core, often augmented by polar functional groups, leads to strong interactions with polar stationary phases like silica gel. This can result in poor separation, significant tailing of peaks, and sometimes irreversible adsorption of the compound onto the column. The basic nature of the pyridine and pyrazole nitrogen atoms can also lead to strong interactions with the acidic silica surface, causing streaking and poor resolution.[1]

Q2: What are the most common impurities encountered in the synthesis of pyrazolo[3,4-b]pyridines?

A2: Common impurities include unreacted starting materials, catalysts, inorganic salts from the work-up, and regioisomers. The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials.[1] These isomers often have very similar polarities, making their separation particularly difficult.

Q3: When should I choose recrystallization over column chromatography?

A3: Recrystallization is often the most effective method for obtaining highly pure crystalline products, especially when dealing with a single major product contaminated with minor impurities.[1] It is particularly advantageous if your compound is a solid with good crystallinity and a significant difference in solubility in a chosen solvent at high and low temperatures. If you have a complex mixture of byproducts with polarities similar to your desired compound, or if your product is an oil, chromatography is generally the more appropriate choice.

Q4: My compound is streaking badly on the TLC plate. What can I do?

A4: Streaking on TLC plates for polar, basic compounds like pyrazolo[3,4-b]pyridines is common due to strong interactions with the acidic silica gel. To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine or a 1-10% solution of ammonia in methanol.[2]

  • Reduce the amount of sample spotted on the plate, as overloading can exacerbate streaking.[3]

  • Consider using a different stationary phase , such as alumina or a reversed-phase (C18) plate, if the issue persists.

Q5: How can I separate regioisomers of my pyrazolo[3,4-b]pyridine?

A5: The separation of regioisomers is a significant challenge. The two primary methods are:

  • Flash Column Chromatography: This is the most common method.[1] Success often relies on meticulous optimization of the eluent system. A shallow gradient of a polar solvent in a non-polar solvent can help resolve isomers with very similar Rf values.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, though sometimes tedious, purification method.[1]

Troubleshooting Guides

Issue 1: Compound Sticks to the Baseline in TLC/Column Chromatography
Possible Cause Solution
Eluent is not polar enough. Gradually increase the polarity of your mobile phase. For pyrazolo[3,4-b]pyridines, a common starting point is a mixture of hexane and ethyl acetate. If your compound still doesn't move, switch to a more polar system like dichloromethane/methanol.[4][5]
Strong interaction with silica. Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (around 0.1%) to the eluent to neutralize the acidic sites on the silica gel.[6] A 10% ammonia in methanol solution can also be used as the polar component with dichloromethane for very stubborn amines.[4]
Compound is highly polar. Consider using reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA). Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for very polar compounds.[7]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Solution
Solution is supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of crystals over oil.[8]
Inappropriate solvent system. The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling solvent. Alternatively, use a solvent pair where the compound is very soluble in one (the "solvent") and poorly soluble in the other (the "anti-solvent"). Dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise until turbidity persists. Then, allow it to cool slowly.
Presence of impurities. Impurities can sometimes inhibit crystallization. Try to pre-purify the crude material with a quick filtration through a small plug of silica gel before attempting recrystallization.
Issue 3: Co-elution of Impurities in Column Chromatography
Possible Cause Solution
Insufficient resolution. Use a finer mesh silica gel (e.g., 230-400 mesh) for better separation.[6] Employ a shallower solvent gradient during elution. If using isocratic elution, try a less polar solvent system to increase the separation between your product and the impurity.
Impurity has very similar polarity. If the impurity is a regioisomer, meticulous solvent system screening is necessary.[1] Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the elution order and improve separation.
Complex mixture. Consider using a multi-step purification strategy. For example, an initial flash column to remove baseline and very non-polar impurities, followed by a second, more specialized chromatographic technique like preparative HPLC or SFC for the final purification.

Data Presentation

Table 1: Illustrative Flash Chromatography Solvent Systems for Polar Pyrazolo[3,4-b]pyridines

Compound TypeStarting Solvent System (v/v)GradientAdditive (if needed)
Moderately Polar20% Ethyl Acetate in Hexane20% -> 100% Ethyl Acetate-
Polar (neutral)2% Methanol in Dichloromethane2% -> 10% Methanol-
Polar (basic)5% Methanol in Dichloromethane5% -> 20% Methanol0.5% Triethylamine
Very Polar (basic)10% (10% NH3 in MeOH) in DCMIsocratic or shallow gradient-

Note: These are starting points. The optimal solvent system must be determined empirically for each specific compound using TLC analysis.

Table 2: Common Solvents for Recrystallization of Pyrazolo[3,4-b]pyridines

SolventPolarityComments
EthanolPolar ProticA commonly used and effective solvent for many pyrazolo[3,4-b]pyridine derivatives.[1]
MethanolPolar ProticSimilar to ethanol, but its lower boiling point can be advantageous for removing the solvent.
IsopropanolPolar ProticCan be a good alternative to ethanol, sometimes offering different solubility profiles.
Ethyl Acetate/HexaneSolvent PairGood for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Dichloromethane/Petroleum EtherSolvent PairHas been reported for the recrystallization of some pyrazolo[3,4-b]pyridine intermediates.[9]
WaterHighly Polar ProticCan be a good choice for highly polar derivatives, especially salts, but may lead to "oiling out".[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Polar Pyrazolo[3,4-b]pyridine
  • TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. For basic compounds, add 0.5% triethylamine to the solvent system.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Wet the column with the initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the less polar solvent system determined by TLC. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Pyrazolo[3,4-b]pyridine Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification synthesis Pyrazolo[3,4-b]pyridine Synthesis workup Aqueous Work-up & Extraction synthesis->workup drying Drying & Solvent Removal workup->drying crude_product Crude Product drying->crude_product tlc TLC Analysis crude_product->tlc column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Solid with Minor Impurities purity_check Purity Analysis (NMR, LC-MS) column->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.

troubleshooting_tlc cluster_streaking Streaking Spot cluster_baseline Spot at Baseline start TLC Plate Issue overloaded Overloaded Sample? start->overloaded polarity Eluent too Non-polar? start->polarity acid_base Acidic/Basic Compound? overloaded->acid_base No solution1 Dilute Sample overloaded->solution1 Yes solution2 Add Basic/Acidic Modifier to Eluent acid_base->solution2 Yes solution3 Increase Eluent Polarity polarity->solution3 Yes

Caption: Troubleshooting decision tree for common TLC issues encountered with polar compounds.

References

Technical Support Center: Improving the Solubility of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing the aqueous solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the most common initial strategies to address this?

A1: Low aqueous solubility is a common challenge with this scaffold. The recommended initial strategies are to explore salt formation and the creation of amorphous solid dispersions. Given that the this compound core contains a basic amine group, it is an excellent candidate for forming salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate), which can significantly improve solubility.[1] Amorphous solid dispersions, where the compound is molecularly dispersed in a polymer matrix, are another powerful technique to enhance solubility by preventing crystallization.[2][3][4]

Q2: How do I choose between salt formation and creating an amorphous solid dispersion?

A2: The choice depends on several factors. Salt formation is often a simpler and more cost-effective initial approach for ionizable compounds like your derivatives.[5] It is generally preferred if a stable, crystalline salt with improved solubility can be identified. Amorphous solid dispersions can offer a greater solubility advantage, particularly for compounds that do not form stable salts or for which salt formation does not provide sufficient solubility enhancement. However, amorphous forms can be less stable and may require more complex formulation development to prevent recrystallization over time.

Q3: What are the key considerations when selecting a counter-ion for salt formation?

A3: When selecting a counter-ion, consider the following:

  • pKa difference: For a basic drug, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of your compound to ensure stable salt formation.

  • Toxicity: The counter-ion must be pharmaceutically acceptable.

  • Physicochemical properties: The resulting salt should ideally be crystalline, non-hygroscopic, and have a high melting point for better stability and handling.

  • Solubility: Different salts of the same parent compound can have vastly different solubilities. Therefore, a salt screening study is highly recommended.

Q4: Which polymers are commonly used for creating amorphous solid dispersions of poorly soluble drugs?

A4: A variety of polymers can be used, and the choice depends on the specific drug and desired release profile. Common choices include:

  • Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

  • Eudragit® polymers

A screening study to assess drug-polymer miscibility and the stability of the resulting dispersion is crucial.

Troubleshooting Guides

Problem: Precipitate formation during in vitro assays.

Possible Cause 1: Low intrinsic solubility of the compound.

  • Solution: Increase the aqueous solubility of your compound by preparing a salt form (e.g., hydrochloride) or an amorphous solid dispersion. A study on pyrazolo[3,4-d]pyrimidine derivatives, a structurally related class of compounds, showed that formulating them as solid dispersions could support concentrations of around 30 µg/mL for cell-based assays.[6]

Possible Cause 2: Compound precipitating out of DMSO stock upon dilution in aqueous buffer.

  • Solution: This is a common issue in kinetic solubility assays.[7]

    • Lower the initial concentration of your DMSO stock solution.

    • Include a small percentage of co-solvent (e.g., ethanol, PEG 400) in the final aqueous buffer, if permissible for your assay.

    • Use a formulation approach, such as a cyclodextrin complex or a solid dispersion, to improve the apparent solubility.

Problem: Difficulty in obtaining a stable, crystalline salt.

Possible Cause 1: Unsuitable counter-ion.

  • Solution: Perform a systematic salt screening with a variety of pharmaceutically acceptable acids. Characterize the resulting solids by techniques such as X-ray powder diffraction (XRPD) to confirm crystallinity and identify different polymorphic forms.

Possible Cause 2: Hygroscopicity of the formed salt.

  • Solution: If a salt is found to be highly hygroscopic, consider other salt forms or an alternative solubilization strategy like an amorphous solid dispersion. Proper packaging and storage under low humidity are also critical.

Problem: Recrystallization of the amorphous solid dispersion over time.

Possible Cause 1: Poor miscibility between the drug and the polymer.

  • Solution: Screen different polymers to find one with better miscibility with your compound. Techniques like differential scanning calorimetry (DSC) can be used to assess miscibility.

Possible Cause 2: High drug loading in the dispersion.

  • Solution: Reduce the drug-to-polymer ratio. While higher drug loading is often desired, a lower loading can improve the stability of the amorphous state.

Possible Cause 3: Inappropriate storage conditions.

  • Solution: Store the amorphous solid dispersion in a tightly sealed container at low temperature and humidity to minimize molecular mobility and moisture uptake, which can induce crystallization.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound derivatives is limited in publicly available literature, the following tables provide examples of solubility improvements achieved for structurally related compounds and other poorly soluble drugs using common enhancement techniques.

Table 1: Solubility Enhancement via Salt Formation

Compound ClassInitial Solubility (Free Base)Salt FormFinal Solubility (Salt)Fold Increase
GABAkine KRM-II-81~43 µg/mLHydrochloride5563 µg/mL~129
BedaquilineVery LowHydrochloride0.6437 mg/mLN/A
BedaquilineVery LowMalonate0.0268 mg/mLN/A

Data for GABAkine KRM-II-81 from a study on its hydrochloride salt.[1] Data for Bedaquiline from a study on its various salt forms.[8]

Table 2: Solubility Enhancement via Amorphous Solid Dispersion

Compound ClassFormulation DetailsAchievable Concentration in Aqueous Media
Pyrazolo[3,4-d]pyrimidine derivatives10% w/w drug in various polymers (e.g., PVPVA)~30 µg/mL
Diclofenac SodiumSolid dispersion with Eudragit E 1000.823 mg/mL (vs. 0.014 mg/mL for pure drug)
CefiximeSolid dispersion6.77-fold increase in dissolution rate

Data for pyrazolo[3,4-d]pyrimidine derivatives from a study using a miniaturized screening method.[2][6] Data for Diclofenac Sodium and Cefixime from a review on solid dispersion technology.[9]

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride Salt

This protocol is a general guideline for preparing the hydrochloride salt of a basic compound like a this compound derivative.

Materials:

  • This compound derivative (free base)

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

  • Hydrochloric acid solution in an organic solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and magnetic stir bar

  • Glassware (e.g., Erlenmeyer flask, beaker)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolve the free base of your compound in a minimal amount of the chosen anhydrous solvent in a flask with a magnetic stir bar.

  • While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrochloric acid solution dropwise to the solution of the free base.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, you may need to continue stirring for a period (e.g., 1-2 hours) or cool the solution in an ice bath to induce crystallization.

  • Once precipitation is complete, collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Dry the salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the resulting salt for its identity, purity, crystallinity (XRPD), and aqueous solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion.

Materials:

  • This compound derivative

  • Polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture) that dissolves both the drug and the polymer.

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Completely dissolve both the drug and the polymer in a suitable volume of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.

  • Continue evaporation until a solid film or glassy solid is formed on the wall of the flask.

  • Further dry the solid under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Gently grind the solid using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting amorphous solid dispersion in a desiccator to prevent moisture absorption.

  • Characterize the dispersion for its amorphous nature (XRPD), drug content, and dissolution/solubility enhancement.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_process Processing Steps cluster_end Desired Outcome start Poorly Soluble Derivative salt Salt Formation start->salt asd Amorphous Solid Dispersion start->asd screening Counter-ion / Polymer Screening salt->screening asd->screening preparation Preparation of Salt / ASD screening->preparation characterization Characterization (Solubility, Stability, etc.) preparation->characterization end Derivative with Improved Solubility characterization->end

Caption: Workflow for improving the solubility of pyrazolopyridine derivatives.

troubleshooting_logic cluster_salt Salt Formation Path cluster_asd Amorphous Solid Dispersion Path issue Low Aqueous Solubility Issue try_salt Attempt Salt Formation issue->try_salt try_asd Prepare Amorphous Solid Dispersion issue->try_asd Alternative Start stable_salt Is the salt stable and crystalline? try_salt->stable_salt sol_increase Is solubility sufficiently increased? stable_salt->sol_increase Yes stable_salt->try_asd No success_salt Successful Solubilization sol_increase->success_salt Yes sol_increase->try_asd No stable_asd Is the ASD physically stable? try_asd->stable_asd stable_asd->try_asd No, optimize formulation success_asd Successful Solubilization stable_asd->success_asd Yes

References

managing side reactions during the N-methylation of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for managing side reactions during the N-methylation of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-methylation of aminopyrazoles?

A1: The most significant and common side reaction is the formation of a mixture of N-methylated regioisomers.[1] Due to the presence of two adjacent nitrogen atoms in the pyrazole ring, methylation can occur at either the N1 or N2 position, leading to a mixture of products that can be challenging to separate. The ratio of these isomers is highly dependent on the methylating agent, the substituents on the pyrazole ring, and the reaction conditions.[2]

Q2: Which methylating agents are known to cause poor regioselectivity?

A2: Traditional methylating agents such as methyl halides (e.g., methyl iodide) and dimethyl sulfate are known to provide poor selectivity, often resulting in significant amounts of both N1 and N2 isomers.[2] For instance, the use of these reagents can lead to N1/N2 ratios of around 3:1.[2]

Q3: Are there methods to achieve high regioselectivity for N1-methylation?

A3: Yes, recent advancements have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can achieve excellent N1-selectivity.[2] This method involves a two-step process of N-alkylation followed by protodesilylation and has been reported to yield N1/N2 regioisomeric ratios from 92:8 to greater than 99:1.[2]

Q4: What other side products can be formed during N-methylation of aminopyrazoles?

A4: Besides regioisomers, other potential side products include:

  • N-acetylated aminopyrazoles: This can occur if acetic acid is used as a solvent at elevated temperatures, where the amino group of the pyrazole reacts with the solvent to form an N-acetylated amide byproduct.[1]

  • Pyrazolo[1,5-a]pyrimidines: Under harsh reaction conditions, the versatile binucleophilic nature of 5-aminopyrazoles can lead to further reactions with starting materials or intermediates to form fused heterocyclic systems.[1]

  • Over-methylation: While less commonly reported for aminopyrazoles specifically, in principle, the exocyclic amino group could be further methylated to form a quaternary ammonium salt, especially with highly reactive methylating agents and strong bases.

Q5: How can I confirm the regiochemistry of my N-methylated aminopyrazole products?

A5: Unambiguous determination of the N1 and N2 isomers is crucial and is typically achieved using a combination of spectroscopic techniques. Advanced 2D NMR experiments, such as ¹H-¹⁵N HMBC, are powerful for establishing the connectivity between the methyl group and the specific nitrogen atom of the pyrazole ring.[1] Nuclear Overhauser Effect (NOE) NMR spectroscopy can also be used to determine the spatial proximity between the N-methyl protons and other protons on the pyrazole or adjacent substituents. In some cases, single-crystal X-ray diffraction provides definitive structural proof.[1]

Q6: I am having trouble separating the N1 and N2 isomers. What should I do?

A6: Separation of N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method for separation.[3] Optimization of the mobile phase is critical. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3] If co-elution is a persistent issue, High-Performance Liquid Chromatography (HPLC), particularly with a C18 column in reverse-phase mode, may offer better resolution.[3] It is also advisable to perform small-scale trials with different solvent systems to find the optimal conditions before attempting a large-scale separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low regioselectivity (mixture of N1 and N2 isomers) Use of non-selective methylating agents (e.g., methyl iodide, dimethyl sulfate).- For high N1 selectivity, switch to a sterically hindered methylating agent like (chloromethyl)triisopropoxysilane. - Optimize reaction conditions (solvent, base, temperature) as regioselectivity can be sensitive to these parameters. For example, using K₂CO₃ in DMF can favor one isomer over another in certain systems.
Formation of an N-acetylated byproduct Use of acetic acid as a solvent at high temperatures.- Avoid using acetic acid as a solvent if possible, especially at reflux temperatures. - Consider alternative solvents such as DMF, DMSO, or acetone.
Formation of fused pyrazolo[1,5-a]pyrimidine byproducts Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) allowing for subsequent reactions of the aminopyrazole.- Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. - Use milder reaction conditions and a more selective methylating agent if feasible.
Reaction is slow or incomplete Insufficiently reactive methylating agent or base. Poor solubility of the aminopyrazole substrate.- Switch to a more reactive methylating agent (e.g., dimethyl sulfate over methyl iodide). - Use a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[2][4] - Choose a solvent in which the substrate is more soluble, such as DMF or DMSO.
Difficulty in purifying the product from the reaction mixture Co-elution of product with starting material or byproducts. Product instability on silica gel.- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation of closely eluting compounds. - Consider reverse-phase chromatography if normal-phase is ineffective. - If the product is unstable on silica, consider alternative purification methods like recrystallization or preparative HPLC.
Ambiguous NMR spectra for isomer identification Overlapping signals or inability to assign the methyl group to a specific nitrogen.- Perform 2D NMR experiments such as HMBC and NOESY. An HMBC experiment can show a correlation between the methyl protons and the pyrazole ring carbons, helping to establish connectivity. A NOESY experiment can show spatial proximity between the methyl protons and other protons on the ring or substituents.

Data Presentation

Table 1: Comparison of Regioselectivity for Different N-Methylation Methods

Methylating AgentBaseSolventTemperatureTypical N1:N2 RatioTypical YieldReference
Methyl Iodide / Dimethyl SulfateK₂CO₃ / NaHDMF / AcetoneRT to Reflux~3:1Moderate to Good[2][5]
(Chloromethyl)triisopropoxysilaneKHMDSDMSO60 °C92:8 to >99:1Good to Excellent[2]
Methyl IodideCs₂CO₃THFRTMixture of isomersNot specified[6]
Dimethyl SulfateNaHNot specifiedNot specifiedNot specifiedGood[4]

Table 2: Example of N-Methylation of 3-(4-fluorophenyl)-1H-pyrazole

Methylating AgentBaseSolventN1:N2 RatioIsolated Yield (N1 isomer)
(Chloromethyl)triisopropoxysilaneKHMDSDMSO>99:175%
Methyl IodideKHMDSDMSO3:1Not reported separately
Data derived from the Journal of Organic Chemistry, 2024, DOI: 10.1021/acs.joc.3c02841.

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol is adapted from J. Org. Chem. 2024, 89, 6, 4221–4224.[2]

Materials:

  • Aminopyrazole substrate

  • Dimethyl sulfoxide (DMSO)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF

  • (Chloromethyl)triisopropoxysilane

  • Tetrabutylammonium fluoride (TBAF) solution

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation:

    • To a vial containing the aminopyrazole (1.0 equiv.), add DMSO (10 mL per gram of substrate).

    • Add KHMDS solution (1.2-1.5 equiv.) and stir the mixture at 60 °C for 30 minutes.

    • Add (chloromethyl)triisopropoxysilane (1.5 equiv.) and continue stirring at 60 °C. Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Protodesilylation:

    • To the reaction mixture, add deionized water (10 volumes relative to DMSO) and TBAF (2.0 equiv.).

    • Heat the mixture to 60 °C and stir for 1.5-4 hours until the silyl intermediate is fully converted to the N-methyl product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Traditional N-Methylation using Methyl Iodide and Potassium Carbonate

This is a general procedure based on established methods.

Materials:

  • Aminopyrazole substrate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Methyl iodide (MeI)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazole (1.0 equiv.) in anhydrous DMF or acetone.

    • Add anhydrous potassium carbonate (2.0-3.0 equiv.).

    • Cool the mixture in an ice bath.

  • Methylation:

    • Slowly add methyl iodide (1.1-1.5 equiv.) to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir overnight. If using acetone, refluxing for 24 hours or more may be necessary.[5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture to remove the potassium carbonate.

    • If DMF was used, dilute the filtrate with a large volume of water and extract with ethyl acetate or dichloromethane (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF.[5]

    • If acetone was used, concentrate the filtrate under reduced pressure, then add water and extract with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting mixture of N1 and N2 isomers by flash column chromatography.

Visualizations

N_Methylation_Pathway N-Methylation of Aminopyrazoles: Regioisomer Formation cluster_reactants Reactants cluster_products Products Aminopyrazole Aminopyrazole N1_Isomer N1-Methyl Aminopyrazole (Major/Minor Product) Aminopyrazole->N1_Isomer N2_Isomer N2-Methyl Aminopyrazole (Major/Minor Product) Aminopyrazole->N2_Isomer MethylatingAgent Methylating Agent (e.g., MeI, DMS) MethylatingAgent->N1_Isomer MethylatingAgent->N2_Isomer Base Base (e.g., K2CO3, NaH) Base->N1_Isomer Base->N2_Isomer

Caption: General reaction pathway for the N-methylation of aminopyrazoles.

Selective_N_Methylation_Workflow Workflow for Highly N1-Selective Methylation Start Start: Aminopyrazole Step1 1. Deprotonation (KHMDS in DMSO, 60°C) Start->Step1 Step2 2. N-Alkylation (α-halomethylsilane, 60°C) Step1->Step2 Intermediate Silyl-protected Intermediate Step2->Intermediate Step3 3. Protodesilylation (TBAF, H₂O, 60°C) Intermediate->Step3 Workup 4. Aqueous Workup & Extraction Step3->Workup Purification 5. Column Chromatography Workup->Purification End End: >99:1 N1-Methyl Product Purification->End

Caption: Experimental workflow for selective N1-methylation.

Troubleshooting_Logic Troubleshooting Logic for Poor Regioselectivity Start Low Regioselectivity (N1/N2 Mixture) CheckAgent Check Methylating Agent Start->CheckAgent TraditionalAgent Traditional Agent? (MeI, DMS) CheckAgent->TraditionalAgent Yes SelectiveAgent Selective Agent? (α-halomethylsilane) CheckAgent->SelectiveAgent No Solution1 Switch to Selective Agent for High N1 Product TraditionalAgent->Solution1 Solution2 Optimize Conditions: Base, Solvent, Temp. TraditionalAgent->Solution2 Solution3 Verify Reaction Conditions (Temp, Reagent Stoichiometry) SelectiveAgent->Solution3

References

Technical Support Center: Efficient Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-b]pyridines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazolo[3,4-b]pyridine synthesis?

A1: A variety of catalysts can be employed for the synthesis of pyrazolo[3,4-b]pyridines. The choice of catalyst often depends on the specific reaction pathway and starting materials. Common classes of catalysts include:

  • Brønsted Acids: Acetic acid and hydrochloric acid are frequently used.[1]

  • Lewis Acids: Zirconium tetrachloride (ZrCl₄), copper(II) acetylacetonate, zinc chloride (ZnCl₂), and copper(II) chloride (CuCl₂) have proven effective.[1][2][3]

  • Heterogeneous Catalysts: Nano-magnetic catalysts, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, and amorphous carbon-supported sulfonic acid (AC-SO₃H) are gaining attention due to their stability, reusability, and ease of separation.[4][5]

Q2: How does catalyst loading affect the reaction yield?

A2: Catalyst loading is a critical parameter that can significantly impact reaction efficiency. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), an optimal loading of 5 mg was identified.[2] Similarly, for a copper(II) acetylacetonate catalyzed reaction, 0.1 equivalents of the catalyst provided a high yield of 94%, which was more effective than using a higher loading of 0.5 equivalents.[6] It is crucial to optimize the catalyst amount for each specific reaction to maximize yield and minimize waste.

Q3: What are the key factors to consider when selecting a solvent for the reaction?

A3: Solvent selection is vital for reactant solubility and reaction kinetics.[2] Ethanol is a commonly used solvent.[2] However, a solvent screen is highly recommended to determine the optimal conditions for your specific substrates. In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[2] For certain reactions, a mixture of solvents, such as ethanol and DMF (1:1), has been found to be optimal for dissolving all reactants and facilitating the reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative but am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common challenge. Here is a step-by-step guide to troubleshoot the issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is crucial as impurities can inhibit the reaction.

    • Recommendation: Ensure all starting materials are of high purity by checking their analytical data or purifying them before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical for the reaction's success.

    • Recommendation: Screen a variety of catalysts. While acidic catalysts like acetic acid are common, consider exploring Lewis acids such as ZrCl₄ or nano-magnetic catalysts.[2] Optimize the catalyst loading; for example, for an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.[2]

  • Solvent Effects: The solvent plays a significant role in the reaction.

    • Recommendation: Perform a solvent screen to identify the most suitable solvent for your substrates. Ethanol is a good starting point, but also consider solvent-free conditions at elevated temperatures.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these aromatic compounds is UV light (254 nm).[2]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, which are difficult to separate. How can I improve the regioselectivity of the synthesis?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.

  • Recommendation: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to find conditions that favor the formation of the desired isomer. Careful optimization of reaction conditions, including temperature and reaction time, may also improve the regiomeric ratio.

Issue 3: Difficulty in Product Purification

Question: I am struggling with the purification of my target pyrazolo[3,4-b]pyridine. What are the best practices for purification?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of co-eluting byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove the catalyst and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[2]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[2]

Catalyst Performance Data

The following tables summarize quantitative data from various studies to aid in the selection of an appropriate catalyst and reaction conditions.

Table 1: Effect of Different Catalysts on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidCatalyticRefluxVaries1244-99[1]
ZrCl₄0.3 equivEtOH/DMF (1:1)951613-28[3]
Cu(II) acetylacetonate0.1 equivCHCl₃Reflux4894[6]
AC-SO₃H5 mgEthanolRoom TempVariesModerate-Good[4]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mgSolvent-free100VariesHigh[5]

Table 2: Optimization of Copper(II) Catalysts

CatalystCatalyst Loading (equiv)SolventTemperatureTime (h)Yield (%)Reference
Cu(OAc)₂0.5CHCl₃Reflux4860[6]
CuCl₂0.5CHCl₃Reflux4875[6]
CuBr₂0.5CHCl₃Reflux4865[6]
CuI0.5CHCl₃Reflux4850[6]
Cu(acac)₂0.1CHCl₃Reflux4894[6]
Cu(acac)₂0.5CHCl₃Reflux4894[6]

Experimental Protocols

General Procedure for Three-Component Synthesis using a Heterogeneous Catalyst:

A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[2]

General Procedure for ZrCl₄-Catalyzed Synthesis:

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion, the mixture is concentrated in vacuo, and the product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (Aldehyde, Aminopyrazole, Active Methylene Compound) catalyst Choose Catalyst (e.g., Lewis Acid, Heterogeneous) start->catalyst solvent Select Solvent (or Solvent-free) catalyst->solvent mix Mix Reactants and Catalyst solvent->mix heat Set Reaction Temperature and Time mix->heat monitor Monitor Progress by TLC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

troubleshooting_guide cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_analysis Analysis start Low/No Product Yield purity Check Purity of Starting Materials start->purity conditions Verify Reaction Conditions (Temp, Time) start->conditions catalyst Screen Different Catalysts & Optimize Loading purity->catalyst Purity Confirmed solvent Perform Solvent Screen conditions->solvent Conditions Correct tlc Monitor Reaction by TLC for Reactant Consumption catalyst->tlc solvent->tlc side_products Analyze for Side Products tlc->side_products Incomplete Reaction end Improved Yield side_products->end Optimize Further

Caption: Troubleshooting decision tree for low product yield.

References

work-up procedures to remove impurities from 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Work-up and Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis and isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Based on its synthesis from raw materials like 2-chloro-3-cyanopyridine and methylhydrazine, common impurities may include unreacted starting materials, partially reacted intermediates, and side-products from undesired reactions.[1] Positional isomers formed during the pyrazole ring formation can also be a significant impurity.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: The choice of solvent is crucial for effective purification by recrystallization. For pyrazole derivatives, a range of solvents can be effective.[2] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the best results by allowing for fine-tuning of solubility.[2]

Q3: My compound is an oil and will not crystallize. What should I do?

A3: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities or cooling the solution too quickly. Try adding a small amount of a "good" solvent to the oil and gently heating until it dissolves, followed by very slow cooling. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Q4: What type of column chromatography is most effective for purifying this compound?

A4: Due to the basic nature of the amine group, standard silica gel chromatography can be challenging due to strong interactions between the basic compound and the acidic silica.[3][4] Using an amine-functionalized silica column or adding a competing amine like triethylamine to the mobile phase can significantly improve separation and yield.[3][4] Reversed-phase chromatography with a mobile phase at a higher pH can also be effective as it keeps the amine in its free-base, more lipophilic form.[4]

Q5: How can I remove colored impurities from my product?

A5: Colored impurities are often highly conjugated organic molecules. Treatment of the crude product solution with activated charcoal can be effective in adsorbing these impurities. However, be aware that activated charcoal can also adsorb some of your desired product, so its use should be optimized.

Q6: Is liquid-liquid extraction a viable purification method?

A6: Yes, acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acidic solution, washing the aqueous layer to remove any trapped organic impurities, and then basifying the aqueous layer to precipitate the pure product, which is then extracted back into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Work-up - Incomplete extraction of the product. - Product loss during recrystallization. - Adsorption of the product onto silica gel during chromatography.- Perform multiple extractions with the organic solvent. - Ensure the minimum amount of hot solvent is used for recrystallization to maintain saturation upon cooling. - For chromatography, use an amine-functionalized silica column or add triethylamine to the mobile phase.[3][4]
Product is a Persistent Oil - Presence of impurities depressing the melting point. - Residual solvent.- Attempt purification by column chromatography before recrystallization. - Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity persists, then cool slowly. - Ensure the product is thoroughly dried under a high vacuum.
Broad or Tailing Peaks in HPLC/Column Chromatography - Strong interaction of the basic amine with acidic silica gel.[3]- Add a small percentage (0.1-1%) of an amine like triethylamine or ammonia to the mobile phase.[4] - Use an amine-functionalized or a polymer-based column.[3]
Multiple Spots on TLC Close to the Product Spot - Presence of isomers or closely related impurities.- Optimize the TLC mobile phase to achieve better separation. Try different solvent systems with varying polarities. - Consider preparative thin-layer chromatography (prep-TLC) or a longer chromatography column for better resolution.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Aqueous Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10). The product should precipitate out.

  • Back Extraction: Extract the precipitated product back into an organic solvent (ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.

  • Redissolve: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography with a Modified Mobile Phase
  • Column Packing: Pack a silica gel column with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_workflow General Work-up and Purification Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base) start->extraction wash Aqueous Wash extraction->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: A general workflow for the purification of this compound.

G cluster_decision Choosing a Purification Method start Crude Product q1 Are there significant non-basic impurities? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the product a solid or an oil? q1->q2 No acid_base->q2 recrystallize Recrystallize q2->recrystallize Solid chromatography Column Chromatography q2->chromatography Oil end Pure Product recrystallize->end chromatography->end

Caption: A decision tree for selecting the appropriate purification method.

G cluster_extraction Acid-Base Extraction Logic start Crude Mixture in Organic Solvent (Product + Impurities) add_acid Add Aqueous Acid (HCl) start->add_acid separation1 Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Product as Salt) add_acid->separation1 basify Add Base (NaOH) to Aqueous Layer separation1:f1->basify separation2 Aqueous Layer (Salts) Organic Layer (Pure Product) basify->separation2

Caption: The logical steps of an acid-base extraction for purification.

References

Validation & Comparative

A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of in vitro kinase assay protocols tailored for the evaluation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine derivatives as potential kinase inhibitors. The protocols and data presented herein offer a framework for the screening, characterization, and validation of these promising therapeutic compounds.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. These kinases, such as cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK), are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][2][3] Developing robust and reliable in vitro assays is the first crucial step in identifying and characterizing novel inhibitors from this chemical series.

This guide details a primary experimental protocol for assessing the inhibitory potential of this compound derivatives and compares it with leading alternative methods.

Experimental Protocols

Primary Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common and robust method for determining the IC50 value of a test compound against a target kinase by quantifying the amount of ADP produced in the kinase reaction.[4] The luminescent signal is inversely correlated with kinase activity.[5]

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A2, TBK1, ALK)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds: this compound derivatives, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well white plates (low-volume)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, the kinase/substrate solution, and serial dilutions of the test compounds.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase/substrate solution.

    • Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control).

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[4]

  • Luminescence Incubation: Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparison of In Vitro Kinase Assay Methods

The selection of an appropriate kinase assay technology is critical and depends on factors such as throughput, sensitivity, cost, and the specific kinase-substrate system. Below is a comparison of the ADP-Glo™ assay with other common alternatives.

FeatureADP-Glo™ Kinase Assay Radiometric Assay ([³²P]-ATP) LanthaScreen™ Eu Kinase Binding Assay
Principle Measures ADP production via a coupled luciferase reaction, generating a luminescent signal.Tracks the transfer of a radioactive phosphate ([³²P]) from ATP to a substrate.A TR-FRET assay that measures the binding of a fluorescently labeled inhibitor (tracer) to the kinase.
Detection LuminescenceScintillation counting or autoradiographyTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Advantages High sensitivity, broad dynamic range, compatible with virtually any kinase/substrate pair, non-radioactive.Considered the "gold standard" for direct measurement of enzymatic activity.[6] Can be used with any substrate type.[7]Direct measure of inhibitor binding, useful for kinases with low turnover, homogenous "mix-and-read" format.
Disadvantages Indirect measurement of phosphorylation, potential for interference from compounds affecting luciferase.Requires handling and disposal of radioactive materials, lower throughput, requires separation of substrate from ATP.[6][7]Requires a specific fluorescent tracer for the kinase of interest, indirect measure of enzymatic inhibition.
Throughput High-throughput screening (HTS) compatibleLow to medium throughputHigh-throughput screening (HTS) compatible
Typical Use IC50 determination, primary and secondary screening.Mechanistic studies, validation of hits from primary screens.Primary screening, affinity determination (Ki).

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the kinase assay workflow and a representative signaling pathway that can be inhibited by pyrazolopyridine derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection (ADP-Glo) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compounds) serial_dilution Serially Dilute Test Compounds add_reagents Add Kinase, Substrate, and Compound to Plate serial_dilution->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at RT (e.g., 60 min) start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction add_detection Convert ADP to ATP & Generate Light stop_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate data_analysis Calculate % Inhibition & Determine IC50 read_plate->data_analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay (ADP-Glo™ Format).[4]

cluster_pathway Example: CDK2 Cell Cycle Regulation CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases CellCycle G1/S Phase Transition E2F->CellCycle activates transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->ActiveComplex inhibits

Caption: Inhibition of the CDK2 signaling pathway by a pyrazolopyridine derivative.

References

Comparative Efficacy of 1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors Targeting Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 1H-pyrazolo[3,4-b]pyridine-based inhibitors against Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. The data presented is based on a study of derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, as a direct comparative study of inhibitors with a 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine core was not available in the reviewed literature.

Introduction to 1H-Pyrazolo[3,4-b]pyridine-Based ALK Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in many kinase inhibitors. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting ALK has significantly improved patient outcomes. This guide focuses on a series of 1H-pyrazolo[3,4-b]pyridine derivatives and their inhibitory activity against both wild-type ALK (ALK-wt) and the crizotinib-resistant L1196M gatekeeper mutant.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against ALK-wt and the ALK-L1196M mutant. The data is extracted from a study by Lee et al. (2019)[1][2]. Lower IC50 values indicate higher potency.

Compound IDR1 GroupALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10a 4-cyano453>10,000
10b 3-(trifluoromethyl)InactiveInactive
10c 4-(trifluoromethyl)InactiveInactive
10d 4-methoxy6919
10e 4-(dimethylamino)7.30.7
10f 4-morpholino<0.51.4
10g 4-(4-methylpiperazin-1-yl)<0.5<0.5
Crizotinib -20980

'Inactive' indicates that the kinase activity was inhibited by less than 50% even at a 10 µM concentration of the compound.[2]

Experimental Protocols

General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the compared 1H-pyrazolo[3,4-b]pyridine derivatives generally involves a multi-step process. A key intermediate, 5-((3-fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine, can be synthesized and subsequently reacted with various benzoyl chlorides to yield the final products. The trityl protecting group is then removed to afford the desired 1H-pyrazolo[3,4-b]pyridine derivatives.[2]

Experimental Workflow for Synthesis

start Starting Materials intermediate1 Key Intermediate Synthesis (e.g., 5-((3-fluorophenyl)sulfonyl)-1-trityl- 1H-pyrazolo[3,4-b]pyridin-3-amine) start->intermediate1 reaction Reaction with Substituted Benzoyl Chlorides intermediate1->reaction deprotection Removal of Protecting Group reaction->deprotection final_product Final 1H-Pyrazolo[3,4-b]pyridine Derivatives deprotection->final_product

Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.

In Vitro ALK Kinase Inhibition Assay (Radiometric)

The inhibitory activity of the compounds against ALK and its mutants is determined using a radiometric kinase assay. This method measures the incorporation of a radiolabeled phosphate group from ATP into a substrate peptide by the kinase.

Materials:

  • Recombinant human ALK enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the ALK enzyme and the peptide substrate in the kinase reaction buffer.

  • Serially dilute the test compounds in DMSO and add them to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km value for ALK.

  • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

ALK Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_mix Prepare Kinase-Substrate Mix add_compounds Add Compounds to Wells prep_mix->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds initiate_reaction Initiate with [γ-³²P]ATP add_compounds->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Spot on Filter incubate->stop_reaction wash Wash to Remove Free ATP stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for a radiometric ALK kinase inhibition assay.

ALK Signaling Pathway

Aberrant ALK activation leads to the stimulation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for comprehending the mechanism of action of ALK inhibitors. The major signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][5][6]

Simplified ALK Signaling Pathway

cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_plc PLCγ Pathway ALK Activated ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT3 STAT3 JAK->STAT3 STAT3->Cell_Response IP3_DAG IP3/DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Cell_Response

Caption: Key downstream signaling pathways activated by ALK.

References

Validating Target Engagement: A Comparative Guide for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1][2][3] Validating that these molecules reach and bind to their intended intracellular targets is a critical step in drug discovery, directly linking a compound's molecular mechanism to its cellular and physiological effects. This guide provides a comparative overview of three widely adopted, state-of-the-art techniques for confirming and quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Kinobeads affinity proteomics.

To illustrate the application and data output of these methods, we present a case study on a representative pyrazolopyridine derivative, "Compound P1," a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer.[4][5]

Comparative Analysis of Target Engagement Methods

Each method for determining target engagement offers unique advantages and operates on a different principle. The choice of assay often depends on the specific research question, available resources, and the nature of the target protein.

Assay Method Principle Typical Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).Label-free; applicable to native proteins in intact cells or lysates; provides direct evidence of physical binding.[6][7]Requires a specific antibody for detection (Western Blot) or mass spectrometry; lower throughput for traditional formats.[6]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells.Intracellular IC50 (apparent affinity).Live-cell assay in real-time; high-throughput compatible; quantitative measure of affinity.[8][9]Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer.
Kinobeads Competition Binding Affinity chromatography using immobilized broad-spectrum kinase inhibitors to enrich kinases from cell lysates. The test compound competes for binding, and unbound targets are quantified by mass spectrometry.Apparent dissociation constant (Kdapp) or percent inhibition at a given concentration.Unbiased, proteome-wide selectivity profiling; identifies on- and off-targets simultaneously; uses endogenous proteins from lysates.[10][11][12]Performed in cell lysates, not intact cells; may miss targets with low expression or weak affinity for the beads.[13]

Quantitative Data Summary for Compound P1 vs. ALK

The following tables summarize representative quantitative data obtained for Compound P1 using each of the three target engagement methodologies.

Table 1: CETSA® Data for Compound P1

ParameterValueDescription
ΔTm (ALK) +5.2 °CThermal stabilization of ALK in intact cells upon binding of Compound P1 (1 µM).
EC50 (ITDRF) 125 nMEffective concentration of Compound P1 that stabilizes 50% of ALK at a fixed temperature (e.g., 54°C).

Table 2: NanoBRET™ Target Engagement Data for Compound P1

ParameterValueDescription
Intracellular IC50 98 nMConcentration of Compound P1 that displaces 50% of the fluorescent tracer from the ALK-NanoLuc® fusion protein in live HEK293 cells.

Table 3: Kinobeads Profiling Data for Compound P1

Target KinaseKdappSelectivity Notes
ALK 85 nMPrimary target with high affinity.
ROS1 250 nMKnown off-target, ~3-fold less potent.
LTK 1.2 µMWeaker off-target interaction.
Other Kinases >10 µMGenerally highly selective across the kinome.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the biological context.

G Experimental Workflow for Cellular Thermal Shift Assay (CETSA®) cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells B 2. Treat with Compound P1 or DMSO A->B C 3. Aliquot cells B->C D 4. Heat at various temperatures C->D E 5. Cell Lysis D->E F 6. Separate soluble & insoluble fractions E->F G 7. Western Blot for ALK F->G H 8. Quantify & Plot G->H

Caption: Workflow for validating target engagement using CETSA®.

G NanoBRET™ Target Engagement Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection A 1. Transfect cells with ALK-NanoLuc® vector B 2. Seed cells in assay plate A->B C 3. Add NanoBRET® Tracer & Compound P1 dilutions B->C D 4. Incubate (2 hours) C->D E 5. Add substrate D->E F 6. Measure Donor (450nm) & Acceptor (610nm) E->F G 7. Calculate BRET ratio F->G H 8. Plot dose-response curve G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

G Simplified ALK Signaling Pathway Ligand Ligand (e.g., FAM150A/B) ALK ALK Receptor Tyrosine Kinase Ligand->ALK binds & dimerizes P P ALK->P autophosphorylates CompoundP1 Compound P1 CompoundP1->ALK inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Simplified signaling pathway mediated by the ALK receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol is adapted for determining the thermal stabilization of endogenous ALK in H2228 cells.

  • Cell Culture and Treatment:

    • Culture H2228 cells to ~80% confluency.

    • Harvest and resuspend cells in complete media to a concentration of 20x106 cells/mL.

    • Treat cells with Compound P1 (e.g., 1 µM final concentration) or DMSO (vehicle control) and incubate at 37°C for 2 hours.[14]

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by cooling at room temperature for 3 minutes.[15]

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[15]

  • Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for ALK.

    • Quantify band intensities and plot the percentage of soluble ALK as a function of temperature to generate melting curves for both DMSO and Compound P1-treated samples. The shift between these curves represents the ΔTm.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol outlines the measurement of Compound P1 affinity for ALK in live HEK293 cells.

  • Cell Preparation:

    • Co-transfect HEK293 cells with an expression vector for the ALK-NanoLuc® fusion protein and a promoterless DNA transfection carrier.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM I Reduced Serum Medium.

  • Assay Plate Setup:

    • In a 96-well white assay plate, add the cell suspension.

    • Prepare serial dilutions of Compound P1 in Opti-MEM. Add these dilutions to the wells.

    • Add the NanoBRET™ tracer (e.g., K-10) at a final concentration predetermined to be near its EC50 value for ALK.[8][16] Include "no tracer" and "no compound" controls.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[17]

    • Read the plate within 10 minutes on a luminometer equipped with 450nm donor and 610nm acceptor filters.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission (610nm) by the donor emission (450nm).

    • Plot the BRET ratio against the logarithm of the Compound P1 concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Kinobeads Competition Binding Assay Protocol

This protocol is for profiling the selectivity of Compound P1 against a broad panel of kinases from cell lysates.

  • Lysate Preparation:

    • Prepare cell lysates from a mixture of cell lines (e.g., HCT116, U-2 OS) to ensure broad kinome coverage.[10] Determine the protein concentration of the clarified lysate.

  • Competition Binding:

    • Aliquot the cell lysate into tubes.

    • Add serial dilutions of Compound P1 (e.g., from 0.01 µM to 50 µM) or DMSO (vehicle control) to the lysates and incubate for 1 hour at 4°C with gentle rotation.[10]

  • Kinase Enrichment:

    • Add the kinobead slurry (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate-compound mixture.

    • Incubate for 1 hour at 4°C with rotation to allow kinases to bind to the beads.[10]

  • Sample Processing and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • Identify and quantify the proteins in each sample using label-free quantification.

    • For each identified kinase, plot the relative amount bound to the beads as a function of Compound P1 concentration.

    • Fit the data to determine the apparent dissociation constant (Kdapp) for each interacting kinase, providing a comprehensive selectivity profile.[11]

References

In Vitro ADME Profile of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. As with any drug discovery program, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is critical for their successful development into safe and effective therapeutics. This guide provides a comparative overview of the in vitro ADME profiles of select pyrazolo[3,4-b]pyridine derivatives, supported by detailed experimental protocols and workflow visualizations to aid in the rational design and selection of candidates with favorable pharmacokinetic properties.

Comparative Analysis of In Vitro ADME Properties

While a comprehensive side-by-side comparison of a large series of pyrazolo[3,4-b]pyridine compounds with full in vitro ADME data is not extensively available in the public domain, data from various studies on individual compounds or small series allow for an initial assessment of the scaffold's general ADME characteristics. The following tables summarize available quantitative data for key in vitro ADME parameters.

Metabolic Stability

Metabolic stability, typically assessed in human liver microsomes (HLM), is a crucial parameter for predicting the in vivo clearance of a compound. A higher remaining percentage of the parent compound over time indicates greater metabolic stability.

Table 1: Metabolic Stability of Pyrazolo[3,4-b]pyridine Derivatives in Human Liver Microsomes

Compound ID% Remaining (30 min)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Compound 29 (MSC2530818) Reported as stable--[1]
Alternative Compounds Data Not Available--
Cytochrome P450 (CYP) Inhibition

The potential for drug-drug interactions is a significant safety concern. In vitro assays measuring the inhibition of major CYP450 isoforms are essential to flag this potential early in development. A lower IC50 value or a higher percentage of inhibition indicates a greater potential for CYP-mediated drug interactions.

Table 2: Cytochrome P450 Inhibition Profile of Representative Pyrazolo[3,4-b]pyridine Compounds

Compound IDCYP1A2 (% inh @ 10µM)CYP2C9 (% inh @ 10µM)CYP2C19 (% inh @ 10µM)CYP2D6 (% inh @ 10µM)CYP3A4 (% inh @ 10µM)Reference
Compound C03 Low InhibitionModerate to High InhibitionLow InhibitionLow InhibitionLow Inhibition[2]

Quantitative IC50 values for a comparative series are not provided in the reference. "Low" and "Moderate to High" are qualitative descriptors from the source.

Cell Permeability

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.

Table 3: Caco-2 Permeability of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)ClassificationReference
Representative Compounds Data Not Available--

Specific, comparative Caco-2 permeability data for a series of pyrazolo[3,4-b]pyridine compounds is not available in the reviewed literature.

Plasma Protein Binding

The extent of binding to plasma proteins influences the free fraction of a drug available to exert its pharmacological effect. High plasma protein binding can affect the drug's distribution and clearance.

Table 4: Plasma Protein Binding of Pyrazolo[3,4-b]pyridine Derivatives

Compound ID% Plasma Protein Bound (Human)SpeciesReference
Representative Compounds Data Not Available-

Specific, comparative plasma protein binding data for a series of pyrazolo[3,4-b]pyridine compounds is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data. Below are generalized protocols for the key assays mentioned.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by CYP450 enzymes present in human liver microsomes.

Protocol:

  • Incubation Mixture Preparation: A mixture containing human liver microsomes (typically 0.2-1 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.

  • Compound Addition: The test compound (typically at a final concentration of 1 µM) is added to the pre-warmed incubation mixture.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the disappearance rate of the compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Incubation Mix (HLM, Buffer, NADPH System) pre_warm Pre-warm Incubation Mix to 37°C prep_mix->pre_warm prep_compound Prepare Test Compound Stock Solution add_compound Add Test Compound to Mix (t=0) prep_compound->add_compound pre_warm->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Workflow for In Vitro Metabolic Stability Assay
Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms using specific probe substrates.

Protocol:

  • Incubation Setup: Separate incubations are prepared for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in a multi-well plate. Each well contains human liver microsomes, a specific CYP probe substrate, and phosphate buffer (pH 7.4).

  • Inhibitor Addition: The test compound is added at various concentrations (typically a 6-8 point dilution series). A control with no inhibitor is also included.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent with an internal standard.

  • Sample Analysis: Samples are processed (centrifugation) and the supernatant is analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep_hlm Prepare HLM, Buffer, & Probe Substrate Mix add_inhibitor Add Test Compound to HLM Mix prep_hlm->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with NADPH Regenerating System pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Cold Solvent + IS incubate->stop_reaction process_sample Centrifuge and Collect Supernatant stop_reaction->process_sample analyze Analyze Metabolite Formation by LC-MS/MS process_sample->analyze calculate_ic50 Calculate % Inhibition and Determine IC50 analyze->calculate_ic50

Workflow for CYP450 Inhibition Assay
Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict drug absorption.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C.

  • Compound Dosing: The test compound is added to the apical (A) side of the monolayer to measure apical-to-basolateral (A→B) permeability, or to the basolateral (B) side to measure basolateral-to-apical (B→A) permeability.

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at specific time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate of efflux transporters.

G cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days to Form Monolayer seed_cells->culture_cells check_integrity Measure TEER to Confirm Monolayer Integrity culture_cells->check_integrity prepare_buffer Prepare and Pre-warm Transport Buffer check_integrity->prepare_buffer dose_compound Add Test Compound to Apical (A) or Basolateral (B) Side prepare_buffer->dose_compound incubate Incubate at 37°C dose_compound->incubate take_samples Collect Samples from Receiver Compartment incubate->take_samples analyze_samples Quantify Compound Concentration by LC-MS/MS take_samples->analyze_samples calculate_papp Calculate Apparent Permeability (Papp) analyze_samples->calculate_papp calculate_efflux Determine Efflux Ratio calculate_papp->calculate_efflux

Workflow for Caco-2 Permeability Assay

Conclusion

The available in vitro ADME data for pyrazolo[3,4-b]pyridine compounds, although not extensive in a comparative format, suggests that this scaffold can be chemically modified to achieve favorable drug-like properties. For instance, compound 29 (MSC2530818) is reported to have good microsomal stability[1], and Compound C03 exhibits low inhibition of most major CYP450 enzymes, with the exception of CYP2C9[2]. These findings highlight the potential of this chemical class.

However, the lack of comprehensive, publicly available comparative data on permeability and plasma protein binding for a series of pyrazolo[3,4-b]pyridine analogs underscores the need for such studies to be conducted during lead optimization. The detailed protocols and workflows provided in this guide offer a framework for researchers to generate this critical data, enabling a more thorough understanding of the structure-ADME relationships within this important class of compounds and facilitating the development of new therapeutic agents.

References

N-Methylation Attenuates the Biological Activity of Pyrazolo[3,4-b]pyridines as AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-methylated and non-methylated pyrazolo[3,4-b]pyridines reveals that the presence of a methyl group on the pyrazole nitrogen is detrimental to their biological activity as activators of AMP-activated protein kinase (AMPK). Experimental data from a key structure-activity relationship (SAR) study demonstrates that a non-methylated analog with an exposed pyrazole N-H group exhibits significantly higher potency in activating AMPK compared to its N-methylated counterpart. This guide provides a detailed comparison of the biological activity of these two classes of compounds, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflow.

Comparative Biological Activity Data

The following table summarizes the in vitro AMPK activation data for a representative N-methylated and a non-methylated pyrazolo[3,4-b]pyridine derivative from a comprehensive SAR study. The data clearly illustrates the superior potency of the non-methylated compound.

Compound IDN1-SubstituentCore StructureEC50 (μM) for AMPK ActivationEfficacy (%)
8a -CH₃ (Methyl)4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine> 10-
17f -H (non-methylated)4-(4'-hydroxydiphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine0.4279

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis.

AMPK Activation Assay

This assay was performed to determine the ability of the synthesized pyrazolo[3,4-b]pyridine derivatives to activate the AMPK enzyme.

Materials:

  • Recombinant human AMPK α1β1γ1 enzyme

  • A-769662 (positive control)

  • Test compounds (N-methylated and non-methylated pyrazolo[3,4-b]pyridines)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

  • ATP (Adenosine triphosphate)

  • SAMS peptide (a synthetic substrate for AMPK)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • A solution of the recombinant human AMPK α1β1γ1 enzyme was prepared in the assay buffer.

  • The test compounds and the positive control (A-769662) were serially diluted to various concentrations.

  • In a 96-well plate, the enzyme solution was mixed with the SAMS peptide substrate and the test compounds at their respective concentrations.

  • The kinase reaction was initiated by the addition of ATP to each well.

  • The plate was incubated at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Following incubation, the Kinase-Glo® reagent was added to each well to stop the kinase reaction and measure the amount of remaining ATP.

  • The luminescence, which is inversely proportional to the kinase activity, was measured using a plate reader.

  • The data was analyzed to determine the EC50 values and the maximum efficacy for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the AMPK signaling pathway and the experimental workflow for the AMPK activation assay.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKKb CaMKKβ CaMKKb->AMPK AMP AMP AMP->AMPK ACC ACC Phosphorylation (Inhibition of Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 Inhibition (Inhibition of Protein Synthesis) AMPK->mTORC1 PGC1a PGC-1α Activation (Mitochondrial Biogenesis) AMPK->PGC1a Pyrazolo_pyridine Non-methylated Pyrazolo[3,4-b]pyridine Pyrazolo_pyridine->AMPK Activates

Caption: AMPK Signaling Pathway Activation.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Compounds) start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation add_detection_reagent Add Kinase-Glo® Reagent incubation->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence data_analysis Data Analysis (EC50 Calculation) measure_luminescence->data_analysis end End data_analysis->end

Caption: AMPK Activation Assay Workflow.

Conclusion

The presented data and established literature indicate a clear structure-activity relationship for pyrazolo[3,4-b]pyridines as AMPK activators, where N-methylation of the pyrazole moiety leads to a significant reduction in biological activity. The exposed N-H group in non-methylated analogs is crucial for potent activation of the AMPK signaling pathway. This information is vital for researchers and drug development professionals in the design of novel and effective AMPK activators for various therapeutic applications.

Assessing the Selectivity of Kinase Inhibitors Derived from 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold serves as a privileged structure in the development of small molecule kinase inhibitors. Its unique chemical architecture allows for the creation of potent and, critically, selective inhibitors targeting a variety of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from this core structure, supported by experimental data and detailed methodologies for assessing inhibitor performance.

Comparative Selectivity of Pyrazolopyridine-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window. The following tables summarize the inhibitory activity (IC50) of representative kinase inhibitors derived from the broader 1H-pyrazolo[3,4-b]pyridine class, including examples that shed light on the impact of substitutions on selectivity. This data is crucial for researchers in selecting appropriate tool compounds or starting points for drug discovery programs.

Table 1: Selectivity Profile of an FGFR Inhibitor

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Reference
7n FGFR10.5VEGFR2422.7[1]
FGFR20.7Other kinases in panel>1000[1]
FGFR32.0
FGFR452.7

Table 2: Selectivity Profile of an ALK/ROS1 Inhibitor

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Reference
10g ALK-wt<0.5c-Met>1000[2][3]
ALK-L1196M<0.5
ROS1<0.5

Table 3: Selectivity Profile of an HPK1 Inhibitor

| Compound | Target Kinase | Ki (nM) | Cellular IC50 (nM) | Monitored Off-Targets | Potency | Reference | |---|---|---|---|---|---| | 6 | HPK1 | <1.0 | 144 | TrkA, FLT3, KIT | Not specified |[4] | | 9 | HPK1 | Not specified | 219 | Several kinases | Submicromolar |[4] | | 16 | HPK1 | Not specified | 302 | 12 of 371 kinases | <1 µM |[4] |

Table 4: Selectivity Profile of a TBK1 Inhibitor

CompoundTarget KinaseIC50 (nM)Off-Target KinasesNoteReference
15y TBK10.2Good selectivity over a panel of 31 kinasesEvaluated at 1 µM[5]

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[6]

Materials:

  • Purified recombinant kinases (a broad panel is recommended for comprehensive profiling)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test inhibitor.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[7]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains in the linear range.

  • Stop the reaction, typically by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose filter plates.

  • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol describes a method to assess whether an inhibitor engages and inhibits its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cell line with an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the total and phosphorylated forms of the substrate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a defined period.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate protein to ensure equal protein loading.

  • Quantify the band intensities and normalize the level of the phosphorylated substrate to the total substrate for each inhibitor concentration. This allows for the determination of a cellular IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of kinase inhibitor selectivity.

G Workflow for Assessing Kinase Inhibitor Selectivity cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 Selectivity Analysis Primary Target Assay Primary Target Assay Broad Kinase Panel Screen Broad Kinase Panel Screen Primary Target Assay->Broad Kinase Panel Screen Potent Hit IC50 Determination IC50 Determination Broad Kinase Panel Screen->IC50 Determination Identify On/Off-Targets Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Advance to Cellular Assays Selectivity Score Calculation Selectivity Score Calculation IC50 Determination->Selectivity Score Calculation Downstream Signaling Assay Downstream Signaling Assay Target Engagement Assay->Downstream Signaling Assay Cell Proliferation Assay Cell Proliferation Assay Downstream Signaling Assay->Cell Proliferation Assay Structure-Activity Relationship Structure-Activity Relationship Cell Proliferation Assay->Structure-Activity Relationship Selectivity Score Calculation->Structure-Activity Relationship

Caption: A general workflow for assessing the selectivity of kinase inhibitors.

G Strategies to Enhance Kinase Inhibitor Selectivity cluster_0 Binding Pocket Interactions Core Scaffold 1-Methyl-1H-pyrazolo [3,4-b]pyridin-3-ylamine Exploit Non-Conserved Residues Exploit Non-Conserved Residues Core Scaffold->Exploit Non-Conserved Residues Modify Substituents Target Allosteric Sites Target Allosteric Sites Core Scaffold->Target Allosteric Sites Design Novel Moieties Induce Specific Conformations Induce Specific Conformations Core Scaffold->Induce Specific Conformations Optimize Geometry Increased Selectivity Increased Selectivity Exploit Non-Conserved Residues->Increased Selectivity Target Allosteric Sites->Increased Selectivity Induce Specific Conformations->Increased Selectivity

Caption: Key strategies for improving the selectivity of kinase inhibitors.

G Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCγ PLCγ FGFR->PLCγ Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival PKC PKC PLCγ->PKC PKC->Cell Proliferation, Survival Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a pyrazolopyridine derivative.

References

Preclinical Powerhouses: A Comparative Guide to Novel 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold has emerged as a versatile and potent core for the development of novel targeted therapies. This guide provides a comparative preclinical characterization of several recently developed derivatives, highlighting their performance against key biological targets and comparing them with established alternatives. The data presented herein is supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding of their therapeutic potential.

Comparative Analysis of Lead Compounds

The following tables summarize the in vitro potency and cellular activity of three promising pyrazolo[3,4-b]pyridine derivatives, each targeting a different key protein in cellular signaling pathways: a Tropomyosin Receptor Kinase (TRK) inhibitor, a TANK-binding kinase 1 (TBK1) inhibitor, and a Topoisomerase IIα (TOPOIIα) inhibitor.

Table 1: In Vitro Target Inhibition
Compound IDTargetIC₅₀ (nM)Comparison DrugComparison Drug IC₅₀ (nM)
C03 [1][2]TRKA56Larotrectinib3.0
15y [3]TBK10.2BX7957.1
8c [4]TOPOIIα-Etoposide-
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
Compound IDCell LineCancer TypeGI₅₀ (µM)Comparison DrugComparison Drug GI₅₀ (µM)
C03 [1][2]Km-12Colon Cancer0.304--
15y [3]A172GlioblastomaMicromolar range--
8c [4]Full NCI-60 PanelVarious1.33 (MG-MID)--
GI₅₀ is the concentration of the compound that causes 50% growth inhibition. MG-MID is the mean graph midpoint for activity across all cell lines in the NCI-60 panel.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

TRK_Signaling_Pathway Ligand Neurotrophins (e.g., NGF) TRK TRK Receptor Ligand->TRK Activates Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K C03 Compound C03 C03->TRK Inhibits Erk Erk Ras->Erk Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Erk->Proliferation Akt->Proliferation

Caption: TRK Signaling Pathway Inhibition by Compound C03.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Compound15y Compound 15y Compound15y->TBK1 Inhibits IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Response NFkB->Inflammation

Caption: TBK1 Signaling Pathway Inhibition by Compound 15y.

TOPOIIa_Mechanism DNA Supercoiled DNA TOPOIIa Topoisomerase IIα DNA->TOPOIIa Cleavage DNA Double-Strand Cleavage & Ligation TOPOIIa->Cleavage Apoptosis S-Phase Arrest & Apoptosis TOPOIIa->Apoptosis Leads to Compound8c Compound 8c Compound8c->TOPOIIa Inhibits RelaxedDNA Relaxed DNA Cleavage->RelaxedDNA

Caption: Topoisomerase IIα Inhibition by Compound 8c.

HTRF_Workflow Start Start: Prepare Assay Plate AddKinase Add Kinase (e.g., TRKA, TBK1) Start->AddKinase AddCompound Add Test Compound (e.g., C03, 15y) AddKinase->AddCompound AddSubstrate Add Biotinylated Substrate & ATP AddCompound->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate AddDetection Add Detection Reagents (Eu-Antibody & SA-XL665) Incubate->AddDetection Read Read HTRF Signal (665 nm / 620 nm) AddDetection->Read Calculate Calculate IC₅₀ Read->Calculate

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay Workflow.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF)

This protocol is adapted from studies on TRK and TBK1 inhibitors.[1][3]

  • Preparation of Reagents: All dilutions are performed in the appropriate kinase assay buffer. A serial dilution of the test compounds is prepared, typically starting from 10 µM.

  • Assay Procedure:

    • To a 384-well low-volume plate, add 2 µL of the test compound.

    • Add 2 µL of the kinase enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a detection mixture containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665.

    • Incubate for a further 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Analysis: The HTRF signal is read on a compatible plate reader at 665 nm (acceptor) and 620 nm (donor). The ratio of the two fluorescence intensities is calculated and used to determine the percent inhibition. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is a standard method for assessing cell viability and is described for compounds such as 15y.[3]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with increasing concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed five times with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Destaining and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 200 µL of 10 mM Tris base solution.

  • Data Analysis: The optical density is read at 510 nm on a microplate reader. The GI₅₀ value is determined from the dose-response curves.

Topoisomerase IIα DNA Relaxation Assay

This assay, relevant for compounds like 8c, measures the inhibition of TOPOIIα's ability to relax supercoiled DNA.[4]

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human TOPOIIα enzyme, and an assay buffer containing ATP.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (and a positive control like etoposide) for 15 minutes at 37°C.

  • DNA Relaxation Reaction: The DNA relaxation reaction is initiated by adding the supercoiled plasmid DNA to the enzyme-compound mixture and incubating for 30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

  • Data Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of TOPOIIα activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled form.

Concluding Remarks

The this compound scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting a diverse range of clinically relevant proteins. The derivatives presented in this guide demonstrate nanomolar to micromolar efficacy in both biochemical and cellular assays. Further preclinical development, including in vivo efficacy and safety studies, will be crucial in translating the promise of these compounds into novel cancer therapies and treatments for other diseases. The detailed protocols and visual aids provided herein are intended to support and accelerate these research endeavors.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 72583-83-6). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[2] Therefore, strict adherence to safety measures during handling and disposal is paramount.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, as the substance is toxic upon dermal absorption.[1][2]
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust particles that can cause serious eye irritation.[2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesMinimizes the risk of accidental skin exposure.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.Prevents inhalation of toxic dust or vapors.[1][2]

Emergency Procedures:

IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical into drains or the environment.[2]

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_waste Waste Collection cluster_disposal Disposal A 1. Don appropriate PPE B 2. Work in a designated, well-ventilated area A->B C 3. Place solid waste in a labeled, sealed container B->C D 4. Place contaminated materials in a separate labeled container C->D E 5. Store waste containers in a designated hazardous waste area D->E F 6. Arrange for pickup by a licensed hazardous waste disposal service E->F

Disposal workflow for this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Confirm that all required PPE is available and in good condition.

    • Ensure the designated disposal area, preferably a chemical fume hood, is clean and operational.

  • Waste Segregation and Collection:

    • Solid Waste: Carefully transfer any unwanted solid this compound into a clearly labeled, sealable container designated for hazardous chemical waste.

    • Contaminated Materials: Any materials used in the handling of this chemical (e.g., weighing paper, contaminated gloves, wipes) should be collected in a separate, clearly labeled container for hazardous waste.

    • Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Storage and Final Disposal:

    • Securely seal all waste containers.

    • Store the containers in a designated, secure hazardous waste storage area away from incompatible materials.

    • Follow your institution's procedures for hazardous waste disposal, which typically involves arranging for collection by a licensed environmental waste management contractor. Dispose of contents/container to an approved waste disposal plant.[1][5]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Avoid generating dust.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

References

Personal protective equipment for handling 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is vital for minimizing exposure risks and maintaining a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on safety data for structurally similar compounds and general best practices for handling hazardous chemicals.

Protection Type Specific PPE Requirement Rationale
Hand Protection Double-layered, powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[1]Provides a robust barrier against skin contact.[2] Double-gloving is recommended for handling hazardous drugs.[3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection Flame-retardant, antistatic protective clothing or a Nomex® laboratory coat buttoned completely.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4]Minimizes skin exposure and protects against potential chemical splashes and fire hazards.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4][5]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.

Handling and Emergency Procedures

Always handle this compound within a certified chemical fume hood.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink milk afterwards if possible. Call a physician or poison control center immediately.[2]

Spill Management:

In case of a spill, evacuate the area. Wear a self-contained breathing apparatus and a protective suit.[2] Sweep up the spilled solid material, taking care to avoid generating dust, and shovel it into a suitable, labeled container for disposal.[2]

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains. Containers should be tightly closed and stored in a locked, well-ventilated area.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.